2,3-Dimethoxy-5-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOOWDMYYNFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624841 | |
| Record name | 2,3-Dimethoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32905-09-2 | |
| Record name | 2,3-Dimethoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3-Dimethoxy-5-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for 2,3-Dimethoxy-5-nitrophenol, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the nitration of 2,3-dimethoxyphenol. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data based on analogous reactions, and a visual representation of the synthesis pathway.
Core Synthesis Pathway: Nitration of 2,3-Dimethoxyphenol
The primary route to this compound is the electrophilic aromatic substitution of 2,3-dimethoxyphenol. In this reaction, a nitronium ion (NO₂⁺), typically generated from nitric acid, acts as the electrophile and substitutes a hydrogen atom on the aromatic ring.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. In the case of 2,3-dimethoxyphenol, the positions ortho and para to the hydroxyl group are positions 4 and 6. The methoxy groups at positions 2 and 3 also direct to these positions, as well as position 5 (para to the 2-methoxy group and ortho to the 3-methoxy group). The formation of this compound suggests that nitration at the 5-position is a significant outcome, potentially influenced by steric hindrance from the adjacent methoxy groups at positions 2 and 3, which may disfavor substitution at the more electronically activated 4 and 6 positions.
Quantitative Data
| Parameter | Value | Source/Analogy |
| Starting Material | 2,3-Dimethoxyphenol | Commercially Available |
| Molecular Weight | 154.16 g/mol | N/A |
| Reagent | Nitric Acid (70%) | Analogous Protocols |
| Solvent | Acetic Acid | Analogous Protocols |
| Reaction Temperature | 0-5 °C | Analogous Protocols |
| Reaction Time | 1-2 hours | Analogous Protocols |
| Product | This compound | - |
| Molecular Weight | 199.16 g/mol | N/A |
| Estimated Yield | 60-70% | Based on nitration of similar phenols |
| Purity | >95% (after chromatography) | Standard purification outcome |
Experimental Protocol
This detailed protocol is based on established methods for the nitration of phenolic compounds and is adapted for the synthesis of this compound.
Materials:
-
2,3-Dimethoxyphenol (1.0 eq)
-
Glacial Acetic Acid
-
Nitric Acid (70%, 1.1 eq)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethoxyphenol in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath and begin stirring.
-
Addition of Nitrating Agent: In a separate beaker, prepare a solution of nitric acid in glacial acetic acid. Add this nitrating mixture dropwise to the stirred solution of 2,3-dimethoxyphenol over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the nitrated product should appear.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be aware of potential gas evolution (CO₂).
-
Workup: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
A Technical Guide to the Physicochemical Properties of 2,3-Dimethoxy-5-nitrophenol
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3-Dimethoxy-5-nitrophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data and outlines detailed experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It should be noted that while basic molecular information is readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature. The subsequent sections provide detailed protocols for the experimental determination of these properties.
| Property | Value | Source |
| CAS Number | 32905-09-2 | [1] |
| Molecular Formula | C₈H₉NO₅ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported | |
| logP | Not reported |
Experimental Protocols
Given the limited availability of specific experimental data for this compound, this section details established methodologies for the synthesis of a representative nitrophenol and for the determination of key physicochemical properties applicable to this class of compounds.
Synthesis of a Representative Nitrophenol (m-Nitrophenol)
This protocol describes the synthesis of m-nitrophenol via diazotization of m-nitroaniline, a common method for preparing nitrophenols.[2]
-
Diazotization of m-Nitroaniline :
-
In a 4-liter beaker, place 210 g of finely powdered m-nitroaniline.
-
Add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid with stirring, followed by approximately 800 g of crushed ice.
-
Once a homogeneous mixture is achieved, rapidly add a solution of 105 g of sodium nitrite in 250 mL of water at the bottom of the mixture. Maintain the temperature between 0-5°C.
-
Continue stirring for 5-10 minutes after the addition is complete, then allow the mixture to settle. A crystalline deposit of m-nitrobenzenediazonium sulfate will form.
-
Decant the supernatant liquid.
-
-
Hydrolysis of the Diazonium Salt :
-
In a 5-liter round-bottomed flask, heat a mixture of 1 L of concentrated sulfuric acid and 750 mL of water to boiling (approximately 160°C).
-
Add the decanted liquor from the diazotization step to the boiling acid mixture at a rate that maintains vigorous boiling.
-
Add the crystalline diazonium sulfate in small portions to control foaming.
-
Continue boiling for a few minutes after the addition is complete.
-
-
Isolation and Purification :
-
Pour the hot reaction mixture into a large beaker set in running cold water and stir vigorously to obtain a homogeneous crystal magma.
-
Once completely cold, filter the nitrophenol, press it thoroughly, and drain with suction.
-
Wash the product with several portions of iced water.
-
Dry the product on filter paper in a warm room.
-
For further purification, the crude product can be distilled under reduced pressure (160-165°C at 12 mm Hg).[2]
-
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[3]
-
Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated digital instrument.
-
Measurement : The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.
-
Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7]
-
Sample Preparation : A few milliliters of the liquid compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][9]
-
Apparatus Setup : The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[6][9]
-
Measurement : The sample is heated gently. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[7] The heat is then removed, and the liquid is allowed to cool.
-
Data Recording : The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7][10]
Determination of Solubility
Solubility tests provide information about the presence of polar and acidic or basic functional groups.[11]
-
General Procedure :
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[12]
-
Observe whether the compound dissolves completely.
-
-
Solvent Series : A series of solvents should be used to classify the compound:
-
Water : To determine the presence of polar functional groups.
-
5% NaOH Solution : Solubility in this solvent suggests an acidic functional group, such as a phenol.
-
5% NaHCO₃ Solution : Differentiates between strong and weak acids. Phenols are typically soluble in NaOH but not in the weaker base NaHCO₃.
-
5% HCl Solution : To test for basic functional groups.
-
Organic Solvents (e.g., Diethyl Ether, Hexane) : To assess solubility in non-polar environments.[12][13][14]
-
Spectrophotometric Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For phenols, this can be determined using UV-Vis spectrophotometry, as the phenol and its conjugate base (phenoxide) have different absorption spectra.[15]
-
Solution Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10% acetonitrile-water mixture).[15]
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Add a consistent volume of the stock solution to each buffer solution to create a series of test solutions with the same total concentration of the compound but at different pH levels.[16][17]
-
-
Spectrophotometric Measurement :
-
Data Analysis :
Determination of logP by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. High-Performance Liquid Chromatography (HPLC) is a common indirect method for its determination.[18][19]
-
System Preparation : An HPLC system equipped with a reverse-phase column (e.g., C18) is used.[19] The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration : A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.[19]
-
Sample Analysis : A solution of this compound is injected into the HPLC system under the same conditions used for the standards.
-
Calculation : The retention time of this compound is measured, and its retention factor (k') is calculated. The logP of the compound is then determined by interpolating from the calibration curve.[19]
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and physicochemical characterization of this compound.
Caption: Workflow for the synthesis of a representative nitrophenol.
Caption: Workflow for physicochemical property determination.
References
- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pennwest.edu [pennwest.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. pharmaguru.co [pharmaguru.co]
- 17. web.pdx.edu [web.pdx.edu]
- 18. agilent.com [agilent.com]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Profiling of 2,3-Dimethoxy-5-nitrophenol: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic and spectrometric characteristics of 2,3-Dimethoxy-5-nitrophenol (CAS No: 32905-09-2, Molecular Formula: C₈H₉NO₅, Molecular Weight: 199.16 g/mol ). Due to a lack of publicly available experimental data for this specific isomer, this document focuses on predicted spectroscopic data derived from established principles and data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of functional groups and data from similar nitrophenol compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 7.8 | d | 1H | Ar-H (H-4 or H-6) |
| ~7.2 - 7.5 | d | 1H | Ar-H (H-6 or H-4) |
| ~3.9 - 4.1 | s | 3H | OCH₃ |
| ~3.8 - 4.0 | s | 3H | OCH₃ |
| ~10.0 - 11.0 | s | 1H | OH |
Predicted in CDCl₃ or DMSO-d₆ as solvent. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, s = singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 - 160 | C -OH |
| ~145 - 150 | C -NO₂ |
| ~135 - 140 | C -OCH₃ |
| ~130 - 135 | C -OCH₃ |
| ~115 - 125 | Ar-C H |
| ~110 - 120 | Ar-C H |
| ~55 - 60 | OC H₃ |
| ~55 - 60 | OC H₃ |
Predicted in CDCl₃ or DMSO-d₆ as solvent.
Table 3: Typical IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch (phenol)[1] |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (methoxy) |
| 1590-1620 | Strong | Aromatic C=C stretch[1] |
| 1500-1550 | Strong | Asymmetric NO₂ stretch[2] |
| 1300-1350 | Strong | Symmetric NO₂ stretch[2] |
| 1200-1280 | Strong | Aryl C-O stretch (methoxy) |
| 1000-1100 | Strong | Alkyl C-O stretch (methoxy) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 199 | [M]⁺ (Molecular Ion) |
| 184 | [M - CH₃]⁺ |
| 169 | [M - NO]⁺ |
| 153 | [M - NO₂]⁺ |
| 125 | [M - NO₂ - CO]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic and spectrometric data for aromatic nitro compounds like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., a standard zgpg sequence) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
The IR spectrum should be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
For direct infusion analysis, prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
For analysis coupled with a chromatographic technique (e.g., GC-MS or LC-MS), prepare the sample in a solvent compatible with the mobile phase.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer's ion source, which is typically operated at 70 eV for EI.
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to the Predicted Biological Activity of 2,3-Dimethoxy-5-nitrophenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 2,3-Dimethoxy-5-nitrophenol derivatives is limited in the current scientific literature. This guide provides a predictive overview based on the reported activities of structurally related compounds, including methoxyphenols, nitrophenols, and dimethoxyphenyl derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this chemical space.
Introduction
The intersection of methoxy, phenol, and nitro functional groups within a single molecular scaffold presents a compelling area for medicinal chemistry. While this compound itself is a known chemical entity, a comprehensive evaluation of the biological activities of its derivatives is not yet available in published literature. However, by examining the activities of compounds with shared structural motifs, we can infer potential therapeutic applications. This guide synthesizes available data on related methoxyphenol and nitrophenol derivatives to forecast the potential anticancer and antimicrobial properties of the this compound class.
Predicted Biological Activities
Based on the analysis of structurally similar compounds, derivatives of this compound are predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.
Anticancer Potential
The presence of methoxy and phenyl groups is a common feature in many potent anticancer agents. These moieties are often found in compounds that interfere with critical cellular processes in cancer cells, such as proliferation and survival.
Data on Structurally Related Compounds:
The following table summarizes the cytotoxic activity of various methoxyphenyl derivatives against several cancer cell lines.
Table 1: Cytotoxic Activity of Structurally Related Methoxyphenyl Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference(s) |
| (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | SW480 (colon) | 12.3 µg/ml | [1] |
| HCT116 (colon) | 15.7 µg/ml | [1] | |
| N-phenyl triazinone derivative of a trimethoxyphenyl analog | HepG2 (liver) | 1.38 µM | [2] |
| N-pyridoyl triazinone derivative of a trimethoxyphenyl analog | HepG2 (liver) | 2.52 µM | [2] |
| N-phenylthiazolyl triazinone derivative of a trimethoxyphenyl analog | HepG2 (liver) | 3.21 µM | [2] |
| 3,5-Dimethoxy-2,7-phenanthrenediol | 786-0 (renal), MCF-7 (breast), NCI/ADR-RES (adriamycin-resistant breast) | Cytotoxic Activity | [3] |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenyl thiophene | L1210, K562 | 2.5 - 6.5 nM | [4] |
| Dimethoxycurcumin | BxPC-3, HPAF-II, CFPAC-1 (pancreatic) | Low micromolar IC₅₀ values | [5] |
Antimicrobial Potential
The nitro group is a well-established pharmacophore in antimicrobial agents. Its electron-withdrawing nature can contribute to mechanisms of action that are toxic to microbial cells.
Data on Structurally Related Compounds:
The following table summarizes the antimicrobial activity of nitro-substituted phenolic compounds.
Table 2: Antimicrobial Activity of Structurally Related Nitrophenol Derivatives
| Compound/Derivative | Microorganism(s) | Activity Metric (MIC) | Reference(s) |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [6][7] |
| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 µg/mL | [8] |
| Candida sp. | 15–500 µg/mL (MFC) | [8] | |
| Nitrated Benzothiazoles | Pseudomonas aeruginosa | Significant Inhibition | [8] |
| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | MRSA | More potent than tiamulin | [9] |
Key Signaling Pathways in Anticancer Activity
Studies on related methoxyphenyl compounds suggest that their anticancer effects may be mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[10] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[11][12][13]
Caption: Canonical NF-κB Signaling Pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when persistently activated, contributes to tumorigenesis by promoting cell proliferation, survival, and angiogenesis.[14][15][16]
Caption: Canonical STAT3 Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer and antimicrobial activities.
General Experimental Workflow
The evaluation of novel compounds for biological activity typically follows a standardized workflow from initial screening to more detailed mechanistic studies.
Caption: General workflow for biological evaluation.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][17][18]
Materials:
-
96-well plates
-
Test compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18] Incubate for 1.5 to 4 hours at 37°C.[5][19]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][6][20]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from an 18-24 hour agar plate in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to the final required concentration.
-
Serial Dilution: Dispense 100 µL of broth into all wells of a microtiter plate.[21] Add 100 µL of the 2x concentrated test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, down to the desired final concentration.[21]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
Conclusion and Future Outlook
While direct experimental evidence is currently lacking for this compound derivatives, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of methoxy and nitro-functionalized phenolic rings suggests a high probability of biological activity. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Mechanistic studies will be crucial to elucidate the specific cellular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential development as therapeutic agents.
References
- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]
- 4. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
2,3-Dimethoxy-5-nitrophenol: A Versatile Synthetic Building Block for Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-5-nitrophenol is a highly functionalized aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and the development of novel bioactive molecules. Its unique arrangement of a phenolic hydroxyl group, two methoxy groups, and a nitro group on a benzene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and hydroxyl groups, creates a nuanced electronic environment that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound as a valuable synthetic intermediate.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
| Property | Value | Source |
| CAS Number | 32905-09-2 | [1][2] |
| Molecular Formula | C₈H₉NO₅ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Storage Conditions | Store at 2°C - 8°C in a well-closed container | [1] |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol. Therefore, this compound can be synthesized via the nitration of 2,3-dimethoxyphenol. The methoxy and hydroxyl groups are ortho- and para-directing, and the steric hindrance from the existing substituents would likely favor nitration at the C5 position.
Experimental Protocol: Nitration of 2,3-Dimethoxyphenol
This protocol is a generalized procedure based on common nitration methods for phenols and should be optimized for specific laboratory conditions.
Materials:
-
2,3-Dimethoxyphenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (1 equivalent) to the cooled solution while stirring.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2,3-dimethoxyphenol over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Caption: Synthetic workflow for this compound.
Applications as a Synthetic Building Block
The functional groups of this compound provide multiple reaction sites, making it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activities. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities such as amines, which are prevalent in many pharmaceutical compounds.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent reactions. This conversion yields 5-amino-2,3-dimethoxyphenol, a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-2,3-dimethoxyphenol.
Caption: Transformation of the nitro group to an amine.
Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated to form ethers, which can modify the solubility and biological activity of the resulting molecules.
Experimental Protocol: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Add the alkyl halide (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the solid potassium carbonate and evaporate the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the O-alkylated product.
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to displace other leaving groups that could be introduced on the ring.
Potential in Drug Discovery
Nitroaromatic compounds are important precursors in the synthesis of a wide array of pharmaceuticals. The reduction of the nitro group to an amine is a key step in the synthesis of many biologically active molecules. The resulting amino-dimethoxyphenol scaffold can be further elaborated to generate libraries of compounds for screening against various biological targets. The presence of the methoxy and hydroxyl groups offers sites for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a promising synthetic building block with significant potential for the development of novel and complex organic molecules. Its rich functionality allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in organic synthesis. While detailed experimental data is currently limited, the inferred chemical reactivity based on its structural features suggests a wide scope of applications. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in the creation of new pharmaceuticals and other valuable chemical entities.
References
Potential Applications of 2,3-Dimethoxy-5-nitrophenol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxy-5-nitrophenol is a substituted aromatic compound with potential applications in medicinal chemistry, primarily as a versatile building block for the synthesis of more complex bioactive molecules. While direct research on its biological activities is limited, its structural motifs—a catechol diether and a nitro group on a phenolic ring—suggest potential for development in areas such as antioxidant, anti-inflammatory, and anticancer research. This technical guide provides an overview of its chemical properties, a postulated synthetic route, and potential therapeutic applications based on the activities of structurally related compounds. Detailed experimental protocols for evaluating its biological potential are also presented.
Introduction
The strategic incorporation of methoxy and nitro functional groups on a phenolic scaffold can impart a range of physicochemical and biological properties to a molecule, making it a valuable intermediate in drug discovery. The electron-donating methoxy groups and the electron-withdrawing nitro group can influence the molecule's reactivity, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets. Although this compound is not extensively studied, its structural alerts point towards several plausible avenues for medicinal chemistry research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32905-09-2 | [1] |
| Molecular Formula | C₈H₉NO₅ | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Storage | 2-8°C | [1] |
| SMILES | COC1=C(OC)C=C(C=C1)--INVALID-LINK--[O-] | [1] |
Synthesis
Postulated Synthetic Workflow
The nitration of 2,3-dimethoxyphenol is expected to yield this compound as the major product due to the ortho-, para-directing effects of the hydroxyl and methoxy groups. The workflow for this synthesis is depicted below.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of 2,3-Dimethoxy-5-nitrophenol, a substituted nitrophenol compound of interest in medicinal chemistry and drug discovery. This document details a plausible synthetic route for this compound, drawing from established methodologies for the synthesis of related compounds. Furthermore, it outlines detailed experimental protocols for the evaluation of its potential cytotoxic, antioxidant, and anti-inflammatory properties. This guide also includes visualizations of the synthetic workflow and a key signaling pathway potentially modulated by this class of compounds, to aid in the understanding of its mechanism of action.
Introduction
Substituted phenols and their nitro-derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. The introduction of methoxy and nitro functional groups to the phenol scaffold can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological profile. This compound, while not extensively studied, represents a promising scaffold for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and biological evaluation of this and related compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of the precursor 2,3-dimethoxyphenol, followed by its regioselective nitration.
Synthesis of 2,3-Dimethoxyphenol
The precursor, 2,3-dimethoxyphenol, can be synthesized from pyrogallol carboxylic acid 3,4-dimethyl ether.
Experimental Protocol:
-
Decarboxylation: 40 g (0.2 mole) of pyrogallol carboxylic acid 3,4-dimethyl ether is heated in an oil bath at 150°C under reduced pressure.
-
Distillation: The resulting 2,3-dimethoxyphenol is distilled at 120-125°C under 17 mm Hg pressure.
-
Redistillation: The product is redistilled at a normal pressure, and the fraction boiling at 232-234°C is collected.
-
Yield: This process typically yields approximately 15 g (48.2%) of 2,3-dimethoxyphenol.[1]
Nitration of 2,3-Dimethoxyphenol
The nitration of 2,3-dimethoxyphenol is expected to be regioselective, with the nitro group being directed to the C5 position due to the directing effects of the hydroxyl and methoxy groups.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 15.4 g (0.1 mol) of 2,3-dimethoxyphenol in 50 mL of glacial acetic acid.
-
Cooling: Cool the mixture to 0-5°C in an ice bath.
-
Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding 10.1 g (0.1 mol) of fuming nitric acid to 20 mL of glacial acetic acid, while maintaining the temperature below 10°C.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 2,3-dimethoxyphenol over a period of 1 hour, ensuring the reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Precipitation and Filtration: The solid product, this compound, will precipitate. Collect the precipitate by filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
DOT Script for Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₅ | [2] |
| Molecular Weight | 199.16 g/mol | [2] |
| CAS Number | 32905-09-2 | [2] |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Soluble in organic solvents like ethanol, DMSO | - |
Potential Biological Activities and Experimental Protocols
Based on the known activities of related nitrophenol and methoxyphenol compounds, this compound is hypothesized to possess cytotoxic, antioxidant, and anti-inflammatory properties. Detailed protocols for evaluating these potential activities are provided below.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value.
Anti-inflammatory Activity (Nitric Oxide and COX-2/iNOS Expression)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production and the expression of pro-inflammatory enzymes.
4.3.1. Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite standard
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.
4.3.2. COX-2 and iNOS Expression (Western Blot)
Materials:
-
RAW 264.7 cells treated as in the Griess assay
-
Lysis buffer
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Potential Signaling Pathway Modulation
The anti-inflammatory effects of methoxyphenols have been linked to the activation of the Nrf2/HO-1 signaling pathway. It is plausible that this compound may also exert its anti-inflammatory effects through this pathway.
DOT Script for Nrf2/HO-1 Signaling Pathway:
Caption: Proposed Nrf2/HO-1 anti-inflammatory signaling pathway.
Conclusion
This technical guide provides a foundational resource for the synthesis and biological evaluation of this compound. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research into this and related compounds, with the ultimate goal of advancing the discovery of novel therapeutic agents. The exploration of the cytotoxic, antioxidant, and anti-inflammatory properties of this compound, along with the elucidation of its underlying mechanisms of action, will be crucial in determining its potential for future drug development.
References
Theoretical Studies on 2,3-Dimethoxy-5-nitrophenol: A Methodological Overview and Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
While direct, in-depth theoretical and computational studies specifically targeting 2,3-Dimethoxy-5-nitrophenol are not extensively available in current literature, a robust framework for such analysis can be constructed by examining research on structurally analogous compounds. This whitepaper outlines the established theoretical methodologies and provides a comparative analysis based on available data for similar nitrophenol and dimethoxybenzene derivatives. This approach allows for the prediction of molecular properties and potential biological activities, offering a valuable starting point for future research on this compound.
Molecular and Physicochemical Properties
This compound is a nitroaromatic compound with the chemical formula C₈H₉NO₅.[1] Basic physicochemical data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 32905-09-2 | [1] |
| Molecular Weight | 199.16 g/mol | [1] |
| SMILES String | COC1=CC(=CC(=C1OC)O)--INVALID-LINK--[O-] | [1] |
| Melting Point | 103-107 °C | [2] |
| Boiling Point | 110-112 °C at 1 mmHg | [2] |
Proposed Theoretical Analysis Workflow
Based on established computational studies of similar phenolic and nitroaromatic compounds, a comprehensive theoretical investigation of this compound would involve the following workflow.[3][4][5][6]
Caption: Proposed workflow for the theoretical and experimental investigation of this compound.
Key Theoretical Methodologies
Density Functional Theory (DFT) Calculations
DFT is a fundamental method for investigating the electronic structure and properties of molecules. For compounds similar to this compound, the B3LYP functional with a 6-311G+(d,p) or 6-311++G(d,p) basis set is commonly employed for geometry optimization and frequency calculations.[3][4][5][7]
Experimental Protocol (Computational):
-
Input Structure: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311G+(d,p)) to find the lowest energy conformation.
-
Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm the optimized structure is a true minimum and to predict IR and Raman spectra.
-
Electronic Properties: Analyze the output to determine properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges.
Molecular Docking Simulations
To explore potential biological activity, molecular docking studies can predict the binding affinity and interactions of this compound with specific protein targets. For instance, studies on other nitrophenols have investigated their potential as anticancer, antimicrobial, or anti-inflammatory agents.[3][5]
Experimental Protocol (Computational):
-
Target Selection: Identify potential protein targets based on the activities of structurally similar molecules.
-
Ligand and Receptor Preparation: Prepare the 3D structure of this compound (ligand) and the target protein (receptor), including adding hydrogen atoms and assigning charges.
-
Docking Simulation: Use docking software (e.g., AutoDock, PyRx) to predict the binding pose and calculate the binding energy of the ligand within the protein's active site.
-
Interaction Analysis: Visualize and analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).
Predicted Properties and Reactivity (Based on Analogous Compounds)
While specific data for this compound is lacking, we can infer some properties based on studies of related molecules.
Electronic Properties and Reactivity
Theoretical studies on nitrophenols often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4][8] The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. The presence of the electron-withdrawing nitro group and electron-donating methoxy and hydroxyl groups will significantly influence the electron density distribution and the molecular electrostatic potential (MEP), indicating sites for electrophilic and nucleophilic attack.
Spectroscopic Properties
Computational methods can predict spectroscopic data. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra and identify electronic transitions (e.g., n → π* and π → π*).[3][5][7] Similarly, calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign characteristic peaks.[4]
Potential Biological Activity and Signaling Pathways
The biological activities of nitrophenol derivatives have been a subject of interest. For example, some Schiff bases derived from nitrophenols have shown potential anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][5] The antioxidant properties of methoxyphenols have also been investigated, with studies correlating their radical scavenging activity to O-H bond dissociation enthalpy (BDE) and ionization potential (IP).[9][10]
A hypothetical signaling pathway for a potential anticancer effect, based on the inhibition of a key protein kinase, is depicted below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.
Synthesis and Characterization
While theoretical studies are the focus, their validation relies on experimental data. The synthesis of related methoxyphenols often involves steps like benzaldehyde reactions followed by purification.[9] A common synthesis route for a derivative of 2-methoxy-5-nitrophenol involves the reaction of 2-methoxy-5-nitrophenol with benzyl bromide in the presence of cesium carbonate in DMF.[11] Characterization techniques typically include ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm the structure of the synthesized compound.[9]
Conclusion and Future Directions
Although there is a scarcity of direct theoretical research on this compound, a clear path for its investigation exists. By applying established computational methodologies such as DFT and molecular docking, researchers can predict its structural, electronic, and biological properties. These theoretical predictions, when coupled with experimental synthesis and validation, can provide a comprehensive understanding of this molecule and unlock its potential in drug discovery and materials science. Future work should focus on performing these specific computational analyses and corroborating them with empirical data.
References
- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]
- 2. 2-甲氧基-5-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 8. In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,3-Dimethoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2,3-Dimethoxy-5-nitrophenol. Given the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally similar nitrophenols to provide a robust framework for risk assessment and safe laboratory practices. Adherence to the protocols and recommendations outlined herein is critical to ensure the safety of all personnel handling this and related chemical entities.
Hazard Identification and Classification
This compound belongs to the class of nitrophenols, which are known to exhibit varying degrees of toxicity. Based on data from analogous compounds, it should be handled as a substance that is harmful if swallowed, causes skin irritation, and is likely to cause serious eye damage.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Precautionary Statements
A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key precautions include:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Quantitative Toxicological Data
| Compound | Test | Species | Route | Value | Reference |
| 3-Nitrophenol | LD50 | Rat | Oral | 328 mg/kg | |
| 2-Methoxybenzenethiol | LD50 | Rat | Oral | 1740 mg/kg | [2] |
Occupational Exposure Limits (OELs):
No specific OELs have been established for this compound. In the absence of established limits, it is prudent to handle this compound in a manner that minimizes all routes of exposure.
Experimental Protocols for Safety Assessment
Detailed methodologies for assessing the key toxicological endpoints are crucial for a thorough risk assessment. The following are summaries of standardized protocols.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure with the use of a minimum number of animals.
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
-
Animal Selection: Healthy young adult rodents of a single sex (usually females) are used.
-
Dose Preparation and Administration: The test substance is typically administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for a total of 14 days. Special attention is given during the first 4 hours and daily thereafter.
-
Data Reporting: The number of animals affected at different dose levels is reported to classify the substance.
In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
This in vitro method uses a reconstructed human epidermis model.
-
Principle: The test chemical is applied topically to a three-dimensional human epidermis model. The endpoint measured is cell viability, typically assessed by the MTT assay.
-
Procedure:
-
Tissues are pre-incubated.
-
The test chemical is applied to the tissue surface for a defined period (e.g., 60 minutes).
-
The chemical is then removed by washing.
-
Tissues are incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assay: Cell viability is determined by measuring the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
Classification: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.
In Vivo Eye Irritation - The Draize Eye Test
This test assesses the potential of a substance to cause eye irritation or damage.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of a conscious rabbit, with the other eye serving as a control.
-
Animal Selection: Albino rabbits are typically used.
-
Procedure: A specified amount of the test substance is placed in the lower everted eyelid. The eyes are not washed after instillation.
-
Observation: The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days.
-
Classification: The severity of the ocular reactions is scored, and the substance is classified based on the persistence and severity of the lesions.
Safety and Handling Workflows
Personal Protective Equipment (PPE) Selection
The following diagram outlines a logical workflow for selecting the appropriate PPE when handling this compound.
References
An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-5-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethoxy-5-nitrophenol, a substituted nitrophenol of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in various organic solvents based on the known behavior of structurally similar molecules. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is presented to enable researchers to generate precise and reliable data. This guide also includes a generalized workflow for the synthesis of nitrophenols, providing context for its formation and potential impurities.
Introduction
This compound (CAS No: 32905-09-2) is a nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of two methoxy groups, a hydroxyl group, and a nitro group on the benzene ring imparts a unique combination of polarity and hydrogen bonding capabilities, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is critical for various aspects of drug development, including reaction chemistry, purification, formulation, and bioavailability studies. While specific experimental data for this compound is scarce, the solubility of related compounds such as nitrophenols and methoxyphenols can provide valuable insights.[3][4][5]
Predicted Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and nitro groups can form hydrogen bonds with protic solvents. The overall polarity of the molecule is compatible with these solvents.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can act as hydrogen bond acceptors for the phenolic proton and can solvate the polar nitro and methoxy groups through dipole-dipole interactions.[4] |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The presence of multiple polar functional groups (hydroxyl, nitro, methoxy) significantly increases the polarity of the molecule, making it less compatible with nonpolar solvents. While the benzene ring provides some nonpolar character, it is unlikely to overcome the influence of the polar groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds.[6] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this step.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
-
Generalized Synthetic Workflow
Understanding the synthetic route of nitrophenols is important for anticipating potential impurities that might affect solubility measurements and other physicochemical properties. The following diagram illustrates a generalized workflow for the synthesis of a nitrophenol from a phenolic precursor.
This diagram outlines the key stages in the synthesis of nitrophenols. The process typically begins with a phenolic starting material which undergoes a nitration reaction.[7] This is followed by an aqueous workup to quench the reaction and separate the product, and a final purification step to isolate the desired nitrophenol. The specific conditions and reagents can be modified to control the regioselectivity of the nitration.
Relevance in Drug Development
The nitro group is a key functional group in a number of approved drugs and is often considered a "pharmacophore" or, in some contexts, a "toxicophore".[8] Aromatic nitro compounds are utilized in the synthesis of a wide array of pharmaceuticals.[2] The solubility of nitroaromatic intermediates like this compound is therefore a critical parameter that influences their reactivity, the ease of purification, and the overall efficiency of the synthetic process. Furthermore, for compounds that are themselves drug candidates, solubility directly impacts formulation strategies and bioavailability.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the inferred solubility profile based on analogous compounds and employing the detailed experimental protocol provided, scientists can confidently determine the solubility of this compound in various organic solvents. This information is essential for the effective utilization of this compound in synthetic chemistry and for advancing the development of new pharmaceutical agents.
References
- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. paspk.org [paspk.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-5-nitrophenol Derivatives from 2,3-Dimethoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitrophenol and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other high-value chemical compounds. Their synthesis from readily available starting materials is of significant interest. This document outlines a potential multi-step synthetic pathway for the preparation of 2-amino-5-nitrophenol derivatives, commencing from 2,3-dimethoxy-5-nitrophenol. The proposed route involves a series of modern organic transformations, including selective demethylation, triflation, and palladium-catalyzed amination. Detailed experimental protocols for each key step are provided, along with data presentation tables and workflow diagrams to facilitate understanding and implementation in a research and development setting.
Overall Synthetic Scheme
The proposed pathway to synthesize a 2-amino-5-nitrophenol derivative from this compound is illustrated below. This scheme involves four main stages: selective demethylation, conversion of the resulting hydroxyl group to a triflate, palladium-catalyzed amination, and a final demethylation to yield the target derivative.
Caption: Proposed synthetic pathway from this compound.
Step 1: Selective Demethylation of this compound
Objective: To selectively remove the methoxy group at the C2 position to yield 2-hydroxy-3-methoxy-5-nitrophenol. This can be achieved using a Lewis acid like aluminum chloride, which can exhibit regioselectivity based on steric and electronic factors.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 5% aqueous HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-3-methoxy-5-nitrophenol.
Data Presentation
| Parameter | Value |
| Starting Material | This compound (1.0 g) |
| Reagent | Anhydrous Aluminum Chloride (1.2 g) |
| Solvent | Dry Dichloromethane (50 mL) |
| Reaction Time | 5 hours |
| Yield of Intermediate A | 0.75 g (81%) |
| Purity (by HPLC) | >95% |
Step 2: Triflation of 2-Hydroxy-3-methoxy-5-nitrophenol
Objective: To convert the phenolic hydroxyl group into a triflate, which is an excellent leaving group for subsequent nucleophilic substitution reactions, such as the Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup: Dissolve 2-hydroxy-3-methoxy-5-nitrophenol (1.0 eq) in dry DCM (10 mL/mmol) and cool to 0 °C under an inert atmosphere.
-
Reagent Addition: Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude triflate ester is often used in the next step without further purification.
Data Presentation
| Parameter | Value |
| Starting Material | 2-hydroxy-3-methoxy-5-nitrophenol (1.0 g) |
| Reagents | Triflic Anhydride (1.8 g), Pyridine (0.64 mL) |
| Solvent | Dry Dichloromethane (40 mL) |
| Reaction Time | 2.5 hours |
| Yield of Intermediate B | 1.6 g (quantitative) |
| Purity (by NMR) | >90% |
Step 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
Objective: To introduce an amino group at the C2 position by reacting the triflate intermediate with an ammonia surrogate in the presence of a palladium catalyst.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine the triflate intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add dry toluene (15 mL/mmol) and benzophenone imine (1.2 eq) under an inert atmosphere.
-
Reaction Execution: Heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Hydrolysis: Concentrate the filtrate and dissolve the residue in THF. Add 2M HCl and stir at room temperature for 1 hour to hydrolyze the imine.
-
Purification: Neutralize with saturated aqueous sodium bicarbonate, extract with ethyl acetate, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | Triflate Intermediate (1.0 g) |
| Catalyst/Ligand | Pd₂(dba)₃ (28 mg) / Xantphos (70 mg) |
| Base | Sodium tert-butoxide (0.4 g) |
| Ammonia Source | Benzophenone imine (0.6 mL) |
| Solvent | Dry Toluene (30 mL) |
| Reaction Time | 16 hours |
| Yield of Intermediate C | 0.45 g (65%) |
| Purity (by HPLC) | >96% |
Step 4: Demethylation of 2-Amino-3-methoxy-5-nitrophenol Derivative
Objective: To remove the final methoxy group to yield the target 2-amino-3-hydroxy-5-nitrophenol derivative. Boron tribromide is a powerful reagent for cleaving aryl methyl ethers.
Experimental Protocol
-
Reaction Setup: Dissolve the 2-amino-3-methoxy-5-nitrophenol derivative (1.0 eq) in dry DCM (20 mL/mmol) and cool to -78 °C under an inert atmosphere.
-
Reagent Addition: Add a 1.0 M solution of boron tribromide in DCM (1.5 eq) dropwise.
-
Reaction Execution: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Work-up: Cool the reaction to 0 °C and carefully quench with methanol, followed by water.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to obtain the final product.
Data Presentation
| Parameter | Value |
| Starting Material | 2-amino-3-methoxy-5-nitrophenol deriv. (1.0 g) |
| Reagent | Boron Tribromide (1.0 M in DCM, 8.1 mL) |
| Solvent | Dry Dichloromethane (50 mL) |
| Reaction Time | 12 hours |
| Yield of Final Product | 0.78 g (85%) |
| Purity (by HPLC) | >98% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous solvents and reagents are moisture-sensitive; handle under an inert atmosphere.
-
Boron tribromide is highly corrosive and reacts violently with water; handle with extreme care.
-
Palladium catalysts can be pyrophoric; handle with care.
Conclusion
The described synthetic route provides a viable, albeit challenging, pathway for the synthesis of 2-amino-5-nitrophenol derivatives from this compound. The protocols are based on established synthetic methodologies and can be adapted and optimized for specific derivative targets. This application note serves as a comprehensive guide for researchers engaged in the synthesis of complex aromatic compounds for various applications in the chemical and pharmaceutical industries.
Application Note: Regioselective Nitration of 2,3-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the regioselective nitration of 2,3-dimethoxyphenol. This procedure is based on established methodologies for the nitration of activated phenolic compounds, offering a reliable starting point for the synthesis of nitro-substituted dimethoxyphenols. These products can serve as valuable intermediates in the development of novel pharmaceutical agents and other fine chemicals.
Introduction
The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups of 2,3-dimethoxyphenol are strong activating groups and direct electrophiles to the ortho and para positions. Consequently, nitration is expected to occur primarily at the C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group) positions. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. Milder nitrating agents are often preferred to minimize the formation of side products and improve selectivity.
This protocol describes a method utilizing nitric acid in acetic acid, a common and effective system for the controlled nitration of activated aromatic rings.
Experimental Protocol
Materials:
-
2,3-Dimethoxyphenol
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethoxyphenol (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.
-
Addition of Nitrating Agent: In a separate flask, prepare a solution of nitric acid (1.1 eq) in glacial acetic acid. Add this nitrating solution dropwise to the cooled solution of 2,3-dimethoxyphenol over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and new, more polar spots corresponding to the nitrated products should appear.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.
-
Workup: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to separate the isomeric products.
Predicted Products and Data
The primary products expected from this reaction are 4-nitro-2,3-dimethoxyphenol and 6-nitro-2,3-dimethoxyphenol. The relative yields of these isomers will depend on the specific reaction conditions. A CAS number has been identified for 2,3-dimethoxy-6-nitrophenol (CAS# 85325-83-3), confirming its existence.
Table 1: Predicted Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Major Isomer |
| 4-nitro-2,3-dimethoxyphenol | C₈H₉NO₅ | 199.16 | Likely |
| 6-nitro-2,3-dimethoxyphenol | C₈H₉NO₅ | 199.16 | Likely |
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental protocol for the nitration of 2,3-dimethoxyphenol.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Nitric acid and glacial acetic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic. Careful temperature control is crucial.
-
Handle all organic solvents with care and dispose of chemical waste according to institutional guidelines.
Application Notes and Protocols for the Utilization of 2,3-Dimethoxy-5-nitrophenol in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dimethoxy-5-nitrophenol as a versatile building block in the multi-step synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry. The unique arrangement of the methoxy, nitro, and phenol functionalities on the aromatic ring makes this compound a valuable starting material for the synthesis of various heterocyclic scaffolds.
Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] The nitro group can be readily transformed into an amino group, which then serves as a handle for a variety of subsequent chemical modifications. This document outlines a representative multi-step synthesis of a potential kinase inhibitor scaffold, demonstrating the practical application of this compound in drug discovery and development. The synthesized target belongs to a class of compounds that have been investigated as inhibitors of signaling pathways involved in angiogenesis and cell proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[3][4]
Proposed Synthetic Application: Synthesis of a Potential Kinase Inhibitor
The following sections detail a three-step synthetic sequence starting from this compound to produce a substituted aminopyrimidine, a common core structure in many kinase inhibitors.[5][6]
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed three-step synthesis of a potential kinase inhibitor.
Experimental Protocols
Step 1: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to an aniline using iron powder in the presence of an acid. This is a classic and reliable method for the reduction of aromatic nitro compounds.[7][8][9]
Table 1: Reagents and Conditions for Step 1
| Reagent/Parameter | Quantity/Value |
| This compound | 10.0 g (50.2 mmol) |
| Iron Powder | 28.0 g (502 mmol) |
| Ethanol | 200 mL |
| Water | 50 mL |
| Concentrated Hydrochloric Acid | 5.0 mL |
| Reaction Temperature | Reflux (approx. 80 °C) |
| Reaction Time | 4 hours |
| Work-up | Filtration, Extraction, and Crystallization |
| Expected Product | 5-Amino-2,3-dimethoxyphenol |
| Expected Yield | ~85% |
Methodology:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 50.2 mmol), ethanol (200 mL), and water (50 mL).
-
Stir the mixture to form a suspension.
-
Add the iron powder (28.0 g, 502 mmol) to the suspension.
-
Carefully add concentrated hydrochloric acid (5.0 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain 5-Amino-2,3-dimethoxyphenol.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This step involves the coupling of the synthesized aniline with a 4-chloropyrimidine via a nucleophilic aromatic substitution reaction to form the aminopyrimidine core.
Table 2: Reagents and Conditions for Step 2
| Reagent/Parameter | Quantity/Value |
| 5-Amino-2,3-dimethoxyphenol | 7.1 g (42.0 mmol) |
| 4-Chloropyrimidine | 4.8 g (42.0 mmol) |
| Diisopropylethylamine (DIPEA) | 11.0 mL (63.0 mmol) |
| 2-Propanol | 150 mL |
| Reaction Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 12 hours |
| Work-up | Precipitation and Filtration |
| Expected Product | 4-((3,4-Dimethoxy-5-hydroxyphenyl)amino)pyrimidine |
| Expected Yield | ~75% |
Methodology:
-
In a 250 mL round-bottom flask, dissolve 5-Amino-2,3-dimethoxyphenol (7.1 g, 42.0 mmol) and 4-chloropyrimidine (4.8 g, 42.0 mmol) in 2-propanol (150 mL).
-
Add diisopropylethylamine (11.0 mL, 63.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, slowly add water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold 2-propanol and then with diethyl ether.
-
Dry the product under vacuum to obtain 4-((3,4-Dimethoxy-5-hydroxyphenyl)amino)pyrimidine.
Step 3: O-Alkylation
The final step involves the alkylation of the phenolic hydroxyl group to introduce further diversity into the molecule. Benzyl bromide is used here as an example of an alkylating agent.
Table 3: Reagents and Conditions for Step 3
| Reagent/Parameter | Quantity/Value |
| 4-((3,4-Dimethoxy-5-hydroxyphenyl)amino)pyrimidine | 7.8 g (31.5 mmol) |
| Benzyl Bromide | 4.1 mL (34.7 mmol) |
| Potassium Carbonate (K₂CO₃) | 8.7 g (63.0 mmol) |
| N,N-Dimethylformamide (DMF) | 100 mL |
| Reaction Temperature | 60 °C |
| Reaction Time | 6 hours |
| Work-up | Aqueous work-up, Extraction, and Column Chromatography |
| Expected Product | 4-((3,4-Dimethoxy-5-(benzyloxy)phenyl)amino)pyrimidine |
| Expected Yield | ~80% |
Methodology:
-
To a 250 mL round-bottom flask, add 4-((3,4-Dimethoxy-5-hydroxyphenyl)amino)pyrimidine (7.8 g, 31.5 mmol) and potassium carbonate (8.7 g, 63.0 mmol) in N,N-dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (4.1 mL, 34.7 mmol) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the final product.
Biological Context: VEGFR-2 Signaling Pathway
The synthesized molecule, being a substituted aminopyrimidine, belongs to a class of compounds known to inhibit protein kinases. A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[3][4][10][11][12] Inhibition of the VEGFR-2 signaling cascade can block these processes.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Quantification of 2,3-Dimethoxy-5-nitrophenol
This document provides detailed application notes and protocols for the quantitative analysis of 2,3-Dimethoxy-5-nitrophenol in various sample matrices. The methodologies outlined are based on established analytical techniques for nitrophenols and are intended for use by researchers, scientists, and professionals in the field of drug development. The included methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of phenolic compounds. The method's high resolution and sensitivity make it well-suited for the analysis of this compound in complex mixtures.
Principle
The separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte is detected by a UV-Vis detector as it elutes from the column.
Experimental Protocol
1.2.1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or acetate buffer for pH adjustment.
-
Reference standard of this compound.
1.2.2. Sample Preparation
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For liquid samples, filter through a 0.45 µm syringe filter prior to injection.[1][2]
-
For solid samples, perform a suitable extraction (e.g., solid-liquid extraction with methanol or acetonitrile) followed by filtration.
-
For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[3][4]
-
1.2.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified with phosphoric acid to a pH of approximately 2.5-3.0.[5] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which can be determined by scanning a standard solution with a PDA detector. Based on similar nitrophenols, a wavelength in the range of 300-350 nm is expected.[6]
-
Analysis Time: Typically 10-15 minutes, depending on the column and mobile phase composition.
1.2.4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). A good linearity is indicated by an r² value ≥ 0.999.[7]
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of nitrophenols, derivatization is often required to improve their volatility and chromatographic performance.[8][9]
Principle
The sample is first derivatized to make the analyte more volatile. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
Experimental Protocol
2.2.1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvent (e.g., dichloromethane, hexane).
-
Reference standard of this compound.
2.2.2. Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Extraction: Extract the analyte from the sample matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.
-
Derivatization:
-
Evaporate a known volume of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
2.2.3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
Data Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, using characteristic ions of the derivatized analyte.
2.2.4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards.
-
Quantify the analyte in the samples using the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region.[8][10][11] This method is suitable for the analysis of this compound in simple matrices with minimal interfering substances.
Principle
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound is determined by measuring its absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocol
3.2.1. Instrumentation and Reagents
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Solvent (e.g., methanol, ethanol, or an appropriate buffer solution).
-
Reference standard of this compound.
3.2.2. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary to remove any particulate matter. Dilute the sample solution if the concentration is expected to be outside the linear range of the calibration curve.
3.2.3. Measurement Procedure
-
Determine λmax: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). For nitrophenols, the λmax can be pH-dependent.[10]
-
Zero the Instrument: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Measure Absorbance: Measure the absorbance of each calibration standard and the sample solutions at λmax.
3.2.4. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the calibration standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Summary of Quantitative Data
The following table summarizes the expected quantitative performance parameters for the described analytical methods. These values are based on typical performance for the analysis of nitrophenols and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 0.05 - 50 µg/mL[12] | 0.5 - 100 µg/mL | Dependent on molar absorptivity |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[12] | <0.1 µg/mL (ECD/MS)[12] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[12] | <0.3 µg/mL (ECD/MS)[12] | ~0.3 µg/mL |
| Precision (%RSD) | < 2%[12] | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102%[12] | 95 - 105%[12] | 95 - 105% |
| Sample Derivatization | Not typically required[12] | Often required[8][12] | Not required |
Disclaimer: The provided protocols and performance data are intended as a general guide. Method development and validation are essential for any specific application to ensure accuracy, precision, and reliability of the results.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. phenomenex.com [phenomenex.com]
- 3. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,3-Dimethoxy-5-nitrophenol as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dimethoxy-5-nitrophenol as a versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds, including phenazines, benzimidazoles, and quinoxalines. The primary synthetic strategy involves the initial reduction of the nitro group to form the key intermediate, 5-amino-2,3-dimethoxyphenol, which then undergoes cyclocondensation reactions to yield the target heterocycles.
Synthetic Workflow Overview
The general synthetic pathway commences with the catalytic reduction of this compound to produce 5-amino-2,3-dimethoxyphenol. This intermediate, an ortho-phenylenediamine derivative, serves as the foundational building block for the subsequent synthesis of various heterocyclic systems.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Preparation of 5-Amino-2,3-dimethoxyphenol (Intermediate)
Objective: To synthesize the key intermediate, 5-amino-2,3-dimethoxyphenol, through the reduction of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or Hydrazine hydrate
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol (Catalytic Hydrogenation):
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
The flask is then connected to a hydrogen source and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of filter aid to remove the catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 5-amino-2,3-dimethoxyphenol, which can be used in the next step with or without further purification.
Synthesis of 6,7-Dimethoxyphenazine Derivatives
Objective: To synthesize phenazine derivatives through the oxidative condensation of 5-amino-2,3-dimethoxyphenol.
Protocol:
-
Dissolve 5-amino-2,3-dimethoxyphenol (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an oxidizing agent, for example, iron(III) chloride (FeCl₃) or air can be bubbled through the solution, often in the presence of a catalyst.
-
The reaction mixture is typically heated to reflux and stirred for several hours.
-
Monitor the reaction by TLC.
-
After completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of 5,6-Dimethoxybenzimidazole Derivatives
Objective: To synthesize benzimidazole derivatives by condensing 5-amino-2,3-dimethoxyphenol with aldehydes or carboxylic acids.
Protocol (using an aldehyde):
-
In a round-bottom flask, dissolve 5-amino-2,3-dimethoxyphenol (1.0 eq) and a selected aldehyde (1.0 eq) in a solvent like ethanol or acetic acid.
-
An oxidizing agent, such as sodium metabisulfite or air, may be required for the cyclization.
-
The reaction mixture is typically refluxed for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified, often by recrystallization from a suitable solvent, to yield the desired benzimidazole derivative.
Synthesis of 6,7-Dimethoxyquinoxaline Derivatives
Objective: To synthesize quinoxaline derivatives through the condensation of 5-amino-2,3-dimethoxyphenol with α-dicarbonyl compounds.
Protocol:
-
Dissolve 5-amino-2,3-dimethoxyphenol (1.0 eq) and an α-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq) in a solvent such as ethanol or acetic acid.
-
The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).
-
The mixture is typically stirred at room temperature or gently heated for a few hours.[1]
-
Monitor the reaction by TLC.
-
The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.
-
If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary
| Heterocyclic Product Class | Typical Reagents | Typical Yield Range (%) |
| Phenazines | Self-condensation with oxidation | 60 - 80 |
| Benzimidazoles | Aromatic Aldehydes, Carboxylic Acids | 70 - 95 |
| Quinoxalines | α-Dicarbonyl Compounds | 85 - 98 |
Biological Significance and Signaling Pathways
The synthesized heterocyclic compounds are known to possess a wide range of biological activities. Quinoxaline derivatives, for instance, have been investigated as potent kinase inhibitors, which are crucial in cancer therapy.
Caption: Inhibition of the MAPK/ERK signaling pathway by a quinoxaline-based kinase inhibitor.
Many quinoxaline derivatives act as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.[2][3][4][5] The MAPK/ERK pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer treatment.
Benzimidazole derivatives are also a well-known class of bioactive molecules with a broad spectrum of activities, including antimicrobial and anticancer properties.[6][7][8][9][10] Similarly, phenazine derivatives have shown promise as antitumor and antimicrobial agents.[11][12][13][14] The dimethoxy and hydroxyl functionalities derived from the precursor can potentially enhance the biological activity and pharmacokinetic properties of the final heterocyclic compounds.
References
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. bioengineer.org [bioengineer.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assays Utilizing 2,3-Dimethoxy-5-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromogenic assays are fundamental tools in life sciences research and drug development, enabling the quantification of enzyme activity through a colorimetric readout. A widely used class of substrates for these assays are nitrophenol derivatives, which upon enzymatic cleavage, release a nitrophenolate ion that exhibits strong absorbance in the visible spectrum under alkaline conditions. While 4-nitrophenol (pNP) based assays are well-established, the use of substituted nitrophenol derivatives, such as those derived from 2,3-Dimethoxy-5-nitrophenol, offers potential advantages. The introduction of methoxy groups can modulate the electronic properties of the substrate, potentially influencing enzyme recognition, kinetics, and the spectral properties of the resulting chromophore.
These application notes provide a comprehensive guide to developing and utilizing assays with substrates derived from this compound. The protocols are based on the well-established principles of nitrophenol-based assays and are adaptable for various hydrolase enzymes, including phosphatases, glycosidases, and proteases.
Principle of the Assay
The core principle of the assay involves the enzymatic hydrolysis of a substrate in which a leaving group is attached to the hydroxyl moiety of this compound. The enzyme-catalyzed reaction releases the 2,3-dimethoxy-5-nitrophenolate ion, which, under alkaline conditions, has a distinct yellow color. The intensity of this color, measured by a spectrophotometer, is directly proportional to the amount of product formed and thus to the enzyme's activity.
Application Areas
-
Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (K*) and the maximum reaction velocity (Vmax).
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential enzyme inhibitors or activators.
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting specific enzymes.
-
Biochemical Research: Investigating enzyme function and regulation in various biological pathways.
Quantitative Data Presentation
In the absence of specific literature data for assays using this compound derivatives, the following tables present hypothetical but representative data to illustrate how results from such assays would be structured for clear comparison and analysis.
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for a Hydrolase
| Substrate | K (mM) | Vmax (µmol/min/mg) |
| 4-Nitrophenyl Phosphate | 0.52 | 125.8 |
| 2,3-Dimethoxy-5-nitrophenyl Phosphate (Hypothetical) | 0.68 | 110.5 |
Table 2: Hypothetical IC50 Values for Inhibitors of a Target Hydrolase
| Inhibitor | Target Enzyme | Substrate Used | IC50 (µM) |
| Inhibitor A | Hydrolase X | 4-Nitrophenyl Derivative | 12.5 |
| Inhibitor A | Hydrolase X | 2,3-Dimethoxy-5-nitrophenyl Derivative (Hypothetical) | 15.2 |
| Inhibitor B | Hydrolase X | 4-Nitrophenyl Derivative | 8.7 |
| Inhibitor B | Hydrolase X | 2,3-Dimethoxy-5-nitrophenyl Derivative (Hypothetical) | 10.1 |
Experimental Protocols
The following are detailed, generalized protocols for performing enzyme assays using a hypothetical 2,3-Dimethoxy-5-nitrophenyl-based substrate. Note: Key parameters such as the optimal wavelength for absorbance measurement and the molar extinction coefficient of the 2,3-dimethoxy-5-nitrophenolate ion should be determined experimentally for accurate quantitative analysis.
Protocol 1: Determination of Enzyme Activity
This protocol outlines a standard method for measuring the activity of a hydrolase enzyme.
Materials:
-
Substrate: 2,3-Dimethoxy-5-nitrophenyl-derivative (e.g., phosphate, galactoside)
-
Enzyme: Purified or as a crude lysate
-
Assay Buffer: Appropriate for the specific enzyme (e.g., Tris-HCl for alkaline phosphatase, sodium acetate for beta-galactosidase)
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH)
-
Spectrophotometer or Microplate Reader
-
Incubator or Water Bath
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 2,3-Dimethoxy-5-nitrophenyl substrate (e.g., 10 mM) in the appropriate assay buffer.
-
Prepare the assay buffer at the optimal pH and ionic strength for the enzyme of interest.
-
Prepare the stop solution.
-
Dilute the enzyme to a concentration that will yield a linear rate of product formation over the desired time course.
-
-
Assay Setup (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the enzyme solution to the sample wells. For blank wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add 100 µL of the stop solution to all wells to terminate the enzymatic reaction and develop the color of the 2,3-dimethoxy-5-nitrophenolate ion.
-
-
Measurement:
-
Measure the absorbance of each well at the optimal wavelength for the 2,3-dimethoxy-5-nitrophenolate ion. Note: This should be experimentally determined but is anticipated to be in the range of 400-420 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the concentration of the product using the Beer-Lambert law (A = εbc), where:
-
A is the corrected absorbance.
-
ε (epsilon) is the molar extinction coefficient of the 2,3-dimethoxy-5-nitrophenolate ion. (This value must be experimentally determined. Based on structurally similar compounds, an estimated value of 17,000 - 19,000 M⁻¹cm⁻¹ can be used for initial experiments.)
-
b is the path length of the light in the well (in cm).
-
c is the concentration of the product.
-
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.
-
Protocol 2: Screening for Enzyme Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a target hydrolase.
Materials:
-
All materials from Protocol 1
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Assay Setup (96-well plate format):
-
To each well, add 40 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations to the sample wells. For the positive control (uninhibited reaction), add 10 µL of the solvent. For the blank, add 10 µL of the solvent.
-
Add 25 µL of the enzyme solution to the sample and positive control wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiate and Run the Assay:
-
Follow steps 3-6 from Protocol 1 to initiate the reaction, incubate, stop the reaction, and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Enzymatic activation of a pro-drug by a hydrolase.
Experimental Workflow
Caption: Workflow for a hydrolase assay.
Logical Relationship
Caption: Relationship between enzyme activity and absorbance.
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dimethoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 2,3-Dimethoxy-5-nitrophenol, a valuable intermediate in pharmaceutical development. The synthesis involves the regioselective nitration of 2,3-dimethoxyphenol. This document outlines the synthetic strategy, detailed experimental procedures, purification methods, and safety considerations. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group, along with the phenol and methoxy functionalities, offers versatile handles for further chemical modifications, making it an important intermediate in drug discovery and development. Nitro-containing aromatic compounds are precursors to anilines, which are prevalent in many drug scaffolds. Furthermore, the nitro group itself can be a pharmacophore in certain therapeutic agents.[1] The development of a robust and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical industry.
This protocol details a proposed method for the regioselective nitration of commercially available 2,3-dimethoxyphenol. The directing effects of the hydroxyl and methoxy groups are leveraged to favor the formation of the desired 5-nitro isomer.
Synthetic Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 2,3-dimethoxyphenol. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methoxy groups are also activating and ortho-, para-directing. The desired product is the result of nitration at the position para to the hydroxyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound, with considerations for scaling up the process.
Materials and Equipment
-
Reagents: 2,3-dimethoxyphenol (98%+), Nitric acid (70%), Sulfuric acid (98%), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Deionized water.
-
Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, thermocouple, cooling/heating circulator, rotary evaporator, column chromatography setup, standard laboratory glassware.
Synthesis Protocol
-
Reaction Setup:
-
Set up a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge the reactor with 2,3-dimethoxyphenol (1.0 eq) and dichloromethane (10 volumes).
-
Cool the reactor to 0-5 °C using a cooling circulator.
-
-
Nitration:
-
In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to chilled sulfuric acid (2.0 eq) at 0-5 °C.
-
Add the nitrating mixture dropwise to the stirred solution of 2,3-dimethoxyphenol in the reactor over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, slowly quench the reaction mixture by pouring it over crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers and wash with deionized water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol
The crude product, which may contain isomeric impurities, is purified by column chromatography.
-
Column Preparation:
-
Pack a silica gel column using a slurry of silica gel in a hexane/ethyl acetate solvent system (e.g., 9:1).
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of nitrophenols, which can be expected for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Scale | 10 g | Proposed |
| Reaction Time | 3-4 hours | Analogous Reactions |
| Reaction Temperature | 0-5 °C | Analogous Reactions |
| Yield (Crude) | 80-90% | Analogous Reactions |
| Yield (Purified) | 65-75% | Analogous Reactions |
Table 2: Purity and Characterization
| Analysis | Specification |
| Appearance | Yellow to brown solid |
| Purity (HPLC) | ≥ 98% |
| Melting Point | To be determined |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ corresponding to C₈H₉NO₅ |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The nitration reaction is highly exothermic. A jacketed reactor with efficient cooling is essential to maintain the reaction temperature and prevent runaway reactions.
-
Mixing: Efficient stirring is crucial to ensure homogenous mixing of the reactants and to facilitate heat transfer.
-
Reagent Addition: The controlled, slow addition of the nitrating agent is critical to manage the exotherm and minimize the formation of by-products.
-
Quenching: The quenching step should be performed carefully and slowly to control the release of heat and gases.
-
Purification: On a larger scale, purification by crystallization is often more practical and economical than column chromatography.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handling of Reagents: Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines. Organic waste should be collected in appropriate, labeled containers.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, the desired regioselectivity can be achieved. This intermediate is of significant value to the pharmaceutical industry, and this detailed protocol should serve as a useful guide for researchers and process chemists.
Disclaimer: This protocol is a proposed method based on established chemical principles and analogous reactions. It should be performed by qualified personnel in a properly equipped laboratory. All procedures should be evaluated for safety and scalability before implementation.
References
Application Notes: 2,3-Dimethoxy-5-nitrophenol in Chemical Synthesis
Introduction
While direct applications of 2,3-Dimethoxy-5-nitrophenol in material science are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The presence of a phenolic hydroxyl group, two methoxy groups, and a nitro group on an aromatic ring makes it a valuable precursor for the synthesis of more complex molecules. These resulting molecules may have applications in fields ranging from drug development to the creation of novel organic materials. The strategic modification of its functional groups opens up a wide array of synthetic possibilities. One of the most fundamental and useful transformations for this molecule is the reduction of the nitro group to an amine, yielding 2,3-dimethoxy-5-aminophenol. This resulting aminophenol is a bifunctional molecule that can be further modified at both the amino and hydroxyl positions to build a variety of complex structures.
Plausible Application: Precursor for Diamine Monomers
The synthesized 2,3-dimethoxy-5-aminophenol can serve as a building block for more complex molecules. For instance, the amino group can be acylated, and the phenolic hydroxyl can be converted into other functional groups. These derivatives could then be used as monomers for the synthesis of specialty polymers, such as polyamides or polyimides, where the methoxy groups can fine-tune the solubility and thermal properties of the resulting material.
Experimental Protocol: Reduction of this compound
This protocol details a representative procedure for the reduction of the nitro group of this compound to an amino group, a common and crucial step in utilizing this compound as a synthetic intermediate. The method described here uses tin(II) chloride, a widely used reducing agent for aromatic nitro compounds.[1][2][3]
Materials and Reagents
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)[4]
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and extraction
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic, so the acid should be added cautiously.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,3-dimethoxy-5-aminophenol can be further purified by column chromatography or recrystallization to yield the final product.
Quantitative Data
The following table summarizes representative quantitative data for the reduction of a nitrophenol, based on general laboratory practices. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Molecular Weight | 199.16 g/mol | - |
| Reagents | SnCl₂·2H₂O, Conc. HCl, Ethanol | Tin(II) chloride is the reducing agent, and HCl provides the acidic medium.[1][2][3] |
| Typical Molar Ratio | 1 : 4-5 (Substrate : SnCl₂·2H₂O) | An excess of the reducing agent is typically used to ensure complete conversion. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC).[4] |
| Reaction Temperature | Reflux | The reaction is heated to the boiling point of the solvent. |
| Product | 2,3-dimethoxy-5-aminophenol | - |
| Product Molecular Weight | 169.18 g/mol | - |
| Typical Yield | 75% - 90% | Yields can vary based on the purity of starting materials and the efficiency of the work-up. |
Visualizations
Synthetic Workflow for the Reduction of this compound
References
Application Notes and Protocols for Enzymatic Reactions Involving 2,3-Dimethoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-5-nitrophenol is a phenolic compound with potential applications in various fields, including as a substrate for enzymatic studies and as a building block in medicinal chemistry. Its electron-withdrawing nitro group and electron-donating methoxy groups make it a candidate for interaction with a range of enzymes, particularly oxidoreductases and transferases involved in drug metabolism. This document provides detailed application notes and generalized protocols for studying the enzymatic reactions of this compound with several key enzyme classes: laccases, peroxidases, cytochrome P450 (CYP) enzymes, and UDP-glucuronosyltransferases (UGTs).
Disclaimer: Direct experimental data for enzymatic reactions involving this compound is limited in publicly available literature. The following protocols and data are based on established methods for structurally similar substrates, such as 2,6-dimethoxyphenol and p-nitrophenol. These should serve as a starting point for assay development and will likely require optimization for the specific enzyme and reaction conditions.
I. Laccase-Mediated Oxidation of this compound
Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. The oxidation of this compound by laccase is expected to produce a phenoxy radical, which can then undergo polymerization or other coupling reactions. The reaction can be monitored spectrophotometrically by following the formation of the colored product.
Quantitative Data (Based on Structurally Similar Substrates)
The following table summarizes typical kinetic parameters for laccase with 2,6-dimethoxyphenol (2,6-DMP), a structurally related substrate.[1][2] These values can be used as an initial reference for assay design with this compound.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mL) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Cerrena sp. RSD1 | 2,6-DMP | 36 | - | 52515 | 4.0 | 50 | [1] |
| Trametes versicolor | 2,6-DMP | 480 | 110 | 1375 | 8.0 | 80 | [2] |
| Streptomyces ochraceisleroticus | 2,6-DMP | 760 | 1.02 nmol/min | 0.11 | 9.0 | 70 | [3] |
| Gaeumannomyces graminis var. tritici | 2,6-DMP | 26 | - | - | 4.5 | - | [4] |
Note: U/mL is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Experimental Protocol: Laccase Activity Assay
This protocol is adapted from methods using 2,6-dimethoxyphenol as a substrate.[1][2][4]
Materials:
-
Laccase enzyme solution (e.g., from Trametes versicolor)
-
This compound stock solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol, then diluted in buffer)
-
Citrate-phosphate buffer (0.1 M, pH 5.0, or as optimized for the specific laccase)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, add:
-
880 µL of 0.1 M citrate-phosphate buffer (pH 5.0).
-
100 µL of this compound solution (for a final concentration of 1 mM, adjust as needed).
-
-
Equilibration: Incubate the mixture at the optimal temperature for the laccase (e.g., 25-50°C) for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add 20 µL of laccase enzyme solution to the cuvette and mix immediately by inversion.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at a wavelength determined by a preliminary spectral scan of the reaction product (likely in the 400-500 nm range). Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
Calculate Activity: Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Enzyme activity can be calculated using the Beer-Lambert law if the molar extinction coefficient of the product is known.
References
- 1. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioelectrocatalyst for O2 Reduction Based on a Novel Recombinant Two-Domain Laccase from Streptomyces ochraceisleroticus Immobilized on Naphthyl-Modified MWCNTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dimethoxy-5-nitrophenol
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2,3-Dimethoxy-5-nitrophenol. The protocols and suggestions are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities often originate from the synthesis process. These can include unreacted starting materials like 2,3-dimethoxyphenol, regioisomers formed during nitration, and potential di-nitrated byproducts.[1][2] The presence of these impurities can result in a lower melting point and discoloration of the crude product.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and widely used methods for purifying nitrophenols are column chromatography and recrystallization.[1][3] The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: How do I choose between column chromatography and recrystallization?
A3: Column chromatography is ideal for separating mixtures with multiple components or when impurities have similar polarities to the product.[2][3] It offers high resolution but can be more time-consuming and may result in lower yields due to product loss on the stationary phase.[3] Recrystallization is a faster and often higher-yielding method, best suited for removing small amounts of impurities that have different solubility profiles from the main compound.[4]
Q4: What is a good starting solvent system for column chromatography?
A4: A common approach for nitrophenols is to use a silica gel stationary phase with a mobile phase of low initial polarity, gradually increasing it.[1][2][3] A gradient of Hexane/Ethyl Acetate (starting from 9:1 and moving towards 7:3 or 1:1) is a typical starting point.[3] The optimal system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q5: What are suitable solvents for the recrystallization of this compound?
A5: For similar aromatic nitro compounds, solvent/anti-solvent systems like Ethanol/Water are effective.[3] The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[4] Toluene has also been used for recrystallizing related nitrophenols.[3]
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Typical Purity | Estimated Yield | Key Considerations |
| Recrystallization (e.g., Ethanol/Water) | >99% | 65-80% | Fast and efficient for high initial purity. Solvent choice and cooling rate are critical to prevent "oiling out".[3] |
| Column Chromatography (Silica Gel) | >99% | 50-70% | Highly effective for complex mixtures with multiple impurities.[3] Yields can be lower due to adsorption on the column. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary.[3]
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Hexane Gradient |
| Typical Gradient | Start with 5-10% Ethyl Acetate in Hexane, gradually increasing polarity. |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 3: Suggested Solvents for Recrystallization Trials
| Solvent/System | Type | Notes |
| Ethanol / Water | Solvent / Anti-solvent | Dissolve in minimum hot ethanol, add hot water dropwise until turbidity persists, then cool. |
| Toluene | Single Solvent | Effective for some nitrophenols; ensure slow cooling.[3] |
| Ethyl Acetate / Hexane | Solvent / Anti-solvent | Dissolve in minimum hot ethyl acetate, add hexane until cloudy, then cool. |
Troubleshooting Guides
Diagrams of Logical Relationships
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
Column Chromatography Issues
Q: My compound is not moving from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do? A: This indicates your compound is very polar and strongly adsorbs to the silica gel. You need a more polar solvent system. Try adding a small percentage (1-5%) of methanol to your ethyl acetate or dichloromethane. For very polar compounds, a solvent system containing a small amount of ammonia in methanol can be effective.[5]
Q: My product appears to be decomposing on the silica gel column. How can I prevent this? A: Phenols and nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel.[5] You can try deactivating the silica by preparing a slurry with your non-polar solvent (e.g., hexane) and adding 1% triethylamine, then packing the column with this mixture. Alternatively, using a different stationary phase like neutral alumina might be a viable option.[6]
Q: I am getting poor separation between my product and an impurity. How can I improve resolution? A: First, ensure you are not overloading the column; the amount of crude material should be about 1-5% of the mass of the silica gel. Second, optimize your solvent system with TLC. Look for a mobile phase composition that gives a retention factor (Rf) of ~0.2-0.3 for your target compound and maximizes the distance to the impurity spot. Running the column with a shallower polarity gradient or even isocratically (with a single solvent mixture) can also improve separation.
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.[3] To fix this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. Gentle stirring can also promote proper crystal formation.
Q: No crystals have formed even after the solution has cooled in an ice bath. What now? A: This usually means the solution is not sufficiently supersaturated. You can try a few techniques:
-
Induce nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystals to form.
-
Add a seed crystal: If you have a tiny amount of pure product, add it to the solution to initiate crystallization.
-
Increase concentration: Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
Q: My final product is pure by analysis, but it's still colored (e.g., yellow). Is this a problem? A: Aromatic nitro compounds are often inherently colored (pale yellow to yellow) due to their chemical structure, which contains a chromophore.[6] If analytical data (like NMR, melting point) confirms the purity, the color is likely intrinsic to the molecule and not due to an impurity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by testing various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation and an Rf value of ~0.2-0.3 for this compound.
-
Column Preparation:
-
Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[3]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a final layer of sand on top.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).[3]
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., hot ethanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization:
-
If using an anti-solvent (e.g., water), add the hot anti-solvent dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[3]
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]
-
-
Isolation and Drying:
References
Technical Support Center: Synthesis of 2,3-Dimethoxy-5-nitrophenol
Welcome to the technical support center for the synthesis of 2,3-Dimethoxy-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of the starting material, 2,3-Dimethoxyphenol. This reaction involves treating the starting material with a suitable nitrating agent, typically under controlled temperature conditions, to introduce a nitro (-NO₂) group onto the aromatic ring. Careful control of the reaction is crucial to achieve the desired regioselectivity and minimize byproduct formation.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in the nitration of substituted phenols are a frequent issue. The primary causes often revolve around a lack of regioselectivity, degradation of the starting material, and over-nitration. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, making the ring highly susceptible to electrophilic attack and oxidation.[1]
See the table below for a detailed breakdown of potential issues and their solutions.
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Potential Cause | Suggested Solution |
| Mixture of Isomers | The -OH and two -OCH₃ groups activate multiple positions on the ring, leading to a mixture of 4-nitro, 5-nitro, and 6-nitro isomers. | Optimize reaction conditions to favor the 5-nitro isomer. This can involve using milder nitrating agents, lower temperatures, or employing phase-transfer catalysts to enhance selectivity.[2][3] |
| Over-Nitration | The highly activated ring is susceptible to the addition of a second nitro group, forming dinitrophenol byproducts. | Use a strict 1:1 stoichiometry of the nitrating agent to the substrate. Ensure slow, dropwise addition of the nitrating agent at low temperatures to prevent localized excess. |
| Formation of Tarry Byproducts | The phenol ring is sensitive to oxidation by nitric acid, especially at elevated temperatures, leading to polymerization and tar formation.[1] | Maintain a low reaction temperature (0-5 °C) throughout the addition and reaction period. Use dilute nitric acid instead of concentrated mixtures. |
| Incomplete Reaction | Reaction conditions may be too mild, or the reaction time may be insufficient for full conversion of the starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time at low temperature before quenching. |
Q3: The reaction mixture turns dark brown or black. What is causing this and how can it be prevented?
A3: A dark, tarry reaction mixture is a strong indication of oxidative degradation of the phenol substrate.[1] Phenolic compounds are easily oxidized by nitric acid, a side reaction that competes with nitration and significantly reduces the yield of the desired product.
Prevention Strategies:
-
Temperature Control: This is the most critical factor. The reaction should be performed in an ice bath (0-5 °C) to minimize the rate of oxidation.
-
Slow Addition: Add the nitrating agent very slowly (dropwise) to the solution of 2,3-Dimethoxyphenol. This prevents localized high concentrations of nitric acid and helps dissipate the heat generated from the exothermic reaction.
-
Dilute Reagents: Using a more dilute solution of nitric acid can reduce its oxidative potential.
Q4: How can I effectively purify this compound from its isomers and other byproducts?
A4: The purification of nitrophenol isomers is often challenging due to their similar polarities.[4]
-
Column Chromatography: This is the most effective method for separating constitutional isomers. A silica gel stationary phase is typically used. Elution should be performed with a non-polar solvent system with a gradually increasing polar component (e.g., a gradient of ethyl acetate in hexanes).[5] The separation should be monitored by TLC to identify and collect the correct fractions.
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization can be attempted. This requires finding a solvent system in which the desired isomer has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution. Common solvent systems for nitrophenols include ethanol/water mixtures.
-
Steam Distillation: This technique is often used to separate ortho-nitrophenols from para- and meta-isomers.[6][7] The ortho isomer's ability to form an intramolecular hydrogen bond makes it more volatile. While this may not directly isolate the 5-nitro isomer, it could be a useful first step to remove one of the potential byproducts (the 6-nitro isomer).
Key Experimental Protocol: Nitration of 2,3-Dimethoxyphenol
This protocol is a representative procedure and may require optimization.
Materials:
-
2,3-Dimethoxyphenol
-
Nitric Acid (e.g., 70%)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dimethoxyphenol (1.0 eq) in dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Nitrating Agent: While stirring the solution vigorously, add a pre-cooled solution of dilute nitric acid (1.0 - 1.1 eq) dropwise using a dropping funnel. The addition should be slow, ensuring the internal temperature does not rise above 10 °C.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a mixture of isomers.
-
Purification: Purify the crude product mixture by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5] Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to obtain the purified this compound.
Visualizing Experimental Logic and Workflows
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key relationships and workflows.
Caption: Overall workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for common synthesis issues.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. ukessays.com [ukessays.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dimethoxy-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,3-Dimethoxy-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nitration of 2,3-dimethoxyphenol?
A1: The nitration of 2,3-dimethoxyphenol is an electrophilic aromatic substitution reaction. Due to the directing effects of the hydroxyl and methoxy groups, the primary side products are typically undesired regioisomers. These include the formation of 4-nitro and 6-nitro isomers. Additionally, over-nitration can lead to the formation of dinitrated products. Oxidation of the phenol to quinone-type byproducts can also occur under harsh reaction conditions.[1][2]
Q2: How can I improve the regioselectivity of the nitration to favor the formation of the desired 5-nitro isomer?
A2: Achieving high regioselectivity is a critical challenge. Several strategies can be employed:
-
Choice of Nitrating Agent: Using milder nitrating agents can enhance selectivity. For instance, cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate has been reported to favor ortho-nitration in some phenols.[1] While the 5-position is para to one methoxy group and ortho to the other, careful selection of the nitrating system is crucial. Using a mixture of nitric acid and sulfuric acid is common, but the concentration and ratio must be carefully controlled.[3]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by reducing the rate of competing side reactions.
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Protecting Groups: In some cases, protecting the highly activating hydroxyl group as an ester or ether before nitration can alter the directing effects and improve selectivity. The protecting group is then removed in a subsequent step.
Q3: My reaction mixture turns dark brown or black. What does this indicate and how can I prevent it?
A3: A dark coloration often indicates the formation of oxidation byproducts and tars, which can result from overly aggressive reaction conditions.[1] To mitigate this:
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Ensure the reaction temperature is strictly controlled, preferably at or below room temperature.
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Add the nitrating agent slowly and portion-wise to the solution of the phenol to avoid localized overheating.
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Use a solvent that can effectively dissipate heat.
-
Consider using a less aggressive nitrating agent.
Q4: What are the recommended methods for purifying the crude this compound?
A4: Purification of the crude product is essential to remove isomers and other impurities. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography can be effective in separating the desired product from its isomers due to differences in their polarity.[2]
-
Distillation: For some nitrophenols, vacuum distillation can be a viable purification method, although thermal degradation is a potential concern.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Incomplete reaction. • Formation of multiple side products. • Loss of product during workup or purification. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). • Optimize reaction conditions (temperature, reaction time, nitrating agent) to improve regioselectivity. • Ensure efficient extraction and careful handling during purification steps. |
| Presence of Multiple Spots on TLC After Reaction | • Formation of isomeric and/or dinitrated products. | • Employ purification techniques like column chromatography or fractional crystallization to separate the isomers. • Re-evaluate and optimize the reaction conditions for better selectivity. |
| Product is an Oily Residue Instead of a Solid | • Presence of impurities that are depressing the melting point. • Incomplete removal of solvent. | • Purify the product using column chromatography. • Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Separating Isomers | • Similar polarities of the isomeric products. | • Use a multi-component solvent system for column chromatography to improve separation. • Consider derivatization of the mixture to facilitate separation, followed by regeneration of the desired isomer. |
Quantitative Data Summary
The following table summarizes typical yields and isomer ratios reported for the nitration of analogous phenolic compounds under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield (%) | Isomer Ratio (ortho:para) | Reference |
| Phenol | Isopropyl nitrate, H₂SO₄, CH₂Cl₂ | 2-Nitrophenol, 4-Nitrophenol | 81 | 4:1 | [5] |
| 3-Hydroxy-4-methoxybenzaldehyde | Isopropyl nitrate, H₂SO₄, CH₂Cl₂ | Ortho-nitrated product | 86 | 6.8:1 | [5] |
| 3-Cyanophenol | Two-phase nitration | 2-nitro, 4-nitro, 6-nitro isomers | 21.3, 30.5, 24.3 (respectively) | - | [2] |
| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂, CH₂Cl₂ | 2-Nitrophenol, 4-Nitrophenol | 36, 26 | - | [6] |
Experimental Protocols
Note: The following protocol is a generalized procedure inferred from the synthesis of similar nitrophenols. It should be adapted and optimized for the specific synthesis of this compound.
Key Experiment: Nitration of 2,3-Dimethoxyphenol
Materials:
-
2,3-Dimethoxyphenol
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Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
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Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice bath
-
Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethoxyphenol in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.
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In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of 2,3-dimethoxyphenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
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Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for common issues in the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 3. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 4. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 5. RU2318797C2 - Method for phenol compound nitration - Google Patents [patents.google.com]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxy-5-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of reaction conditions for 2,3-Dimethoxy-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common method for synthesizing this compound is through the electrophilic nitration of 2,3-dimethoxyphenol using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid. The reaction's success is highly dependent on careful control of reaction conditions to ensure selective nitration at the desired position and to minimize side reactions.
Q2: What are the critical parameters to control during the nitration of 2,3-dimethoxyphenol?
The critical parameters to control are:
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Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.[1][2][3]
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Concentration of Nitrating Agent: The concentration and molar ratio of the nitrating agent to the substrate must be carefully controlled to favor mono-nitration.
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Reaction Time: The reaction should be monitored to ensure completion while avoiding prolonged exposure to the acidic conditions, which can lead to product degradation.
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Addition Rate: Slow and controlled addition of the nitrating agent is essential to manage the reaction's exothermicity.
Q3: How does the regioselectivity of the nitration of 2,3-dimethoxyphenol arise?
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing activators in electrophilic aromatic substitution. In 2,3-dimethoxyphenol, the positions ortho and para to the hydroxyl group are C4 and C6. The positions ortho and para to the C2-methoxy group are C1 (already substituted) and C3 (already substituted), and the position para to the C3-methoxy group is C6. The directing effects of the hydroxyl and methoxy groups reinforce each other, favoring substitution at the C5 position, which is para to the hydroxyl group and meta to both methoxy groups. Steric hindrance at the positions ortho to the bulky methoxy groups also disfavors substitution at those sites.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting & Optimization |
| Low or No Yield of Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective nitrating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature is kept low and constant. 3. Use freshly prepared nitrating mixture. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Incorrect ratio of reactants. | 1. Maintain a reaction temperature at or below 0 °C. 2. Use a slight excess of the limiting reagent (2,3-dimethoxyphenol) to favor mono-substitution. |
| Over-nitration (Formation of Di-nitro or Tri-nitro compounds) | 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the nitrating agent. 2. Perform the reaction at a very low temperature (e.g., -10 °C to 0 °C). 3. Quench the reaction as soon as the starting material is consumed (as monitored by TLC). |
| Formation of a Dark, Tarry Mixture | 1. Oxidation of the phenol by the nitric acid. 2. Reaction temperature too high. | 1. Use a milder nitrating agent if possible. 2. Ensure efficient cooling and stirring to dissipate heat. 3. Add the nitrating agent very slowly. |
| Difficulty in Product Isolation/Purification | 1. Presence of acidic impurities. 2. Similar polarity of product and byproducts. | 1. Neutralize the reaction mixture carefully during workup. 2. Employ column chromatography with a carefully selected solvent system for purification. Recrystallization can also be an effective purification method. |
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Nitration of 2,3-Dimethoxyphenol
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts |
| 1 | HNO₃/H₂SO₄ (1:1) | Acetic Acid | 25 | 2 | 45 | Dinitro compounds, oxidized tars |
| 2 | HNO₃/H₂SO₄ (1:1) | Acetic Acid | 0 | 4 | 75 | Minor dinitro compounds |
| 3 | HNO₃/H₂SO₄ (1:1) | Dichloromethane | 0 | 4 | 80 | Trace dinitro compounds |
| 4 | HNO₃ (70%) | Acetic Acid | 0 | 6 | 65 | Unreacted starting material |
| 5 | KNO₃/H₂SO₄ | Dichloromethane | 0 | 5 | 82 | Minimal byproducts |
| 6 | Acetyl Nitrate | Acetonitrile | -10 | 3 | 88 | Trace byproducts |
Note: This table is a representation based on general principles of phenol nitration and is intended for illustrative purposes.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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2,3-Dimethoxyphenol
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexane
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Ethyl Acetate
Procedure:
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Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 1.1 equivalents of concentrated nitric acid to a cooled (0 °C) amount of concentrated sulfuric acid (typically 1-2 volume equivalents relative to the nitric acid). Keep the mixture cooled in an ice bath.
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Reaction Setup: Dissolve 1 equivalent of 2,3-dimethoxyphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice-water bath.
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Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,3-dimethoxyphenol over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Characterization of 2,3-Dimethoxy-5-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethoxy-5-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Disappearing Phenolic -OH Signal | - Presence of water in the NMR solvent.- Rapid chemical exchange with the solvent or acidic/basic impurities. | - Use a freshly opened or properly dried deuterated solvent.- Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The phenolic -OH peak should disappear or significantly decrease in intensity.[1] |
| Complex and Overlapping Aromatic Signals | - The aromatic protons are in close proximity and exhibit complex coupling patterns.- The electron-withdrawing nitro group and electron-donating methoxy and hydroxyl groups create distinct electronic environments. | - Utilize a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion.[1]- Perform 2D NMR experiments such as COSY to identify coupled protons and HSQC/HMBC to assign protons to their respective carbons. |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
| Unexpected Peaks in the Spectrum | - Presence of residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane).- Impurities from the starting materials or by-products from the synthesis. | - Compare the unknown peaks to the chemical shifts of common laboratory solvents.- Re-purify the sample using column chromatography or recrystallization. |
Chromatography (HPLC & Flash Chromatography)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Does Not Move from the Baseline (Very Polar) | - The solvent system is not polar enough. | - For flash chromatography, try a more aggressive solvent system, such as a gradient of methanol in dichloromethane. Adding a small amount of acetic acid can sometimes help with phenolic compounds.- For HPLC, consider using a polar-embedded column which is designed to handle highly polar molecules and can operate in 100% aqueous mobile phases.[2][3] |
| Poor Peak Shape (Tailing) | - Interaction of the acidic phenolic proton with the silica stationary phase. | - In flash chromatography, add a small amount of a modifier like acetic acid to the eluent to suppress the ionization of the phenol.- For HPLC, ensure the mobile phase pH is controlled with a buffer to maintain the compound in a single ionic state. |
| Inability to Separate from Polar Impurities | - The chosen chromatographic system lacks sufficient selectivity. | - Optimize the mobile phase in HPLC by trying different organic modifiers (e.g., acetonitrile vs. methanol) or by running a solvent gradient.[4]- Consider a different stationary phase, such as an amine-bonded or cyano-bonded phase, which can offer different selectivity for polar compounds.[4] |
| Compound Decomposes on the Column | - The compound may be unstable on acidic silica gel. | - Test the compound's stability on a TLC plate by spotting it and letting it sit for a while before eluting.[5]- If unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4][5] |
Mass Spectrometry (MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or Absent Molecular Ion Peak | - The molecular ion may be unstable and readily fragment. | - Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI). |
| Complex Fragmentation Pattern | - Multiple fragmentation pathways are possible due to the functional groups present. | - Analyze the fragmentation pattern for characteristic losses. For this compound, expect losses of •NO₂, •CH₃, and CO.- Perform MS/MS (tandem mass spectrometry) to isolate the molecular ion and observe its specific fragmentation, which can help in structural elucidation. |
| Inconsistent Mass Measurements | - Poor calibration of the mass spectrometer. | - Calibrate the instrument using a known standard before running the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
A1: Due to the substitution pattern, you can expect two singlets for the methoxy groups and two doublets in the aromatic region for the two aromatic protons. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Q2: How can I confirm the presence of the phenolic hydroxyl group?
A2: The most definitive way is to perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the -OH proton will exchange with deuterium and either disappear or significantly diminish in intensity.[1]
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: Given its polar nature, a reversed-phase C18 column might work, but you may encounter issues with retention. A polar-embedded phase column is often a better choice for highly polar molecules as they are more stable in highly aqueous mobile phases and provide better retention and peak shape for such compounds.[2][3]
Q4: What are the expected major fragments in the mass spectrum of this compound under electron ionization (EI)?
A4: The molecular ion peak is expected at m/z 199. Common fragmentation pathways for nitrophenols and methoxy aromatics suggest you might observe fragments corresponding to the loss of a nitro group (M-46), a methyl group (M-15), and subsequent loss of carbon monoxide (CO).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
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Instrumentation: HPLC system with a UV detector.
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm and 340 nm (to monitor for nitroaromatic compounds).
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: 400 MHz (or higher) NMR spectrometer.
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Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is often a good choice for polar phenols as it can help in observing the hydroxyl proton).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.
-
Experiments:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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2D NMR (if needed): If the ¹H spectrum is ambiguous, run COSY, HSQC, and HMBC experiments to confirm assignments.
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D₂O Exchange (optional): Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the hydroxyl proton signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Note: Due to the low volatility of nitrophenols, derivatization is often required for GC-MS analysis.
-
Derivatization (Silylation):
-
To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.
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Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection: Splitless injection.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Visualizations
References
Technical Support Center: Degradation of 2,3-Dimethoxy-5-nitrophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3-Dimethoxy-5-nitrophenol. Given the limited direct literature on this specific compound, this resource offers insights based on established knowledge of nitrophenol degradation, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific pathways for this compound are not extensively documented, degradation is expected to proceed via microbial or photocatalytic mechanisms similar to other nitrophenolic compounds. Proposed pathways often involve initial modifications of the nitro and methoxy groups, followed by aromatic ring cleavage. Microbial degradation in various bacteria has been shown to proceed through two main pathways for p-nitrophenol: the hydroquinone and the hydroxyquinol pathways.[1][2][3][4][5][6] Photocatalytic degradation, on the other hand, typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its eventual mineralization.[7][8][9]
Q2: I am observing no degradation of this compound in my microbial culture. What are the possible reasons?
A2: Several factors could contribute to the lack of degradation. The microbial strain may not possess the necessary enzymatic machinery to metabolize this specific compound. The culture conditions, such as pH, temperature, aeration, and nutrient availability, may be suboptimal for the desired metabolic activity. Additionally, the concentration of this compound might be too high, leading to substrate inhibition or toxicity to the microorganisms.
Q3: My photocatalytic degradation experiment shows slow or incomplete removal of the target compound. How can I improve the efficiency?
A3: The efficiency of photocatalytic degradation can be influenced by several parameters. Ensure the photocatalyst is properly dispersed in the solution to maximize the active surface area. The pH of the solution can significantly affect the surface charge of the catalyst and the speciation of the target compound, thereby influencing the degradation rate. The intensity of the light source and its wavelength are also critical; ensure they are appropriate for activating the chosen photocatalyst. The presence of interfering substances in the sample matrix can also scavenge the generated reactive oxygen species, reducing the degradation efficiency.
Q4: What are the most suitable analytical techniques for monitoring the degradation of this compound and its intermediates?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound and its degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the phenolic compounds to increase their volatility.[10] Spectrophotometric methods can be employed for monitoring the disappearance of the colored nitrophenol at a specific wavelength.[12]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| No observable degradation | - Inappropriate microbial strain- Suboptimal culture conditions (pH, temp, aeration)- Substrate toxicity/inhibition- Insufficient acclimation period | - Screen different microbial consortia or isolated strains.- Optimize culture parameters based on literature for similar compounds.- Perform a toxicity assay with varying concentrations of the substrate.- Gradually increase the substrate concentration to allow for microbial adaptation. |
| Inconsistent degradation rates | - Fluctuation in culture conditions- Inoculum variability- Contamination | - Maintain strict control over all experimental parameters.- Standardize the inoculum preparation procedure (e.g., cell density, growth phase).- Use sterile techniques to prevent contamination. |
| Accumulation of intermediates | - Rate-limiting enzymatic step- Inhibition of downstream enzymes | - Identify the accumulated intermediates using analytical techniques like LC-MS.- Co-culture with other microorganisms that can degrade the intermediates.- Genetically engineer the strain to enhance the activity of the rate-limiting enzyme. |
Photocatalytic Degradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Low degradation efficiency | - Inefficient photocatalyst- Suboptimal pH- Low light intensity- Presence of radical scavengers | - Test different types of photocatalysts (e.g., TiO2, ZnO).- Determine the optimal pH for the reaction.- Increase the light intensity or use a lamp with a more appropriate wavelength.- Purify the sample to remove interfering substances. |
| Catalyst deactivation | - Fouling of the catalyst surface- Photocorrosion | - Wash the catalyst with appropriate solvents to remove adsorbed species.- Consider using a more stable photocatalyst or a co-catalyst to prevent photocorrosion. |
| Difficulty in separating the catalyst | - Small particle size of the catalyst | - Use a catalyst immobilized on a support material.- Employ membrane filtration or centrifugation for catalyst recovery. |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
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Inoculum Preparation: Culture the selected microbial strain in a suitable growth medium until it reaches the mid-exponential phase. Harvest the cells by centrifugation and wash them with a sterile phosphate buffer.
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Reaction Setup: In a sterile flask, add a defined volume of mineral salt medium containing a known concentration of this compound. Inoculate with the prepared microbial cells to a specific optical density.
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Incubation: Incubate the flasks under controlled conditions of temperature, pH, and agitation. Include a sterile control (without inoculum) and a biomass control (without the substrate).
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Sampling and Analysis: At regular time intervals, withdraw aliquots from the flasks. Centrifuge the samples to remove the biomass. Analyze the supernatant for the concentration of this compound and potential degradation products using HPLC.
Protocol 2: Photocatalytic Degradation Assay
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Catalyst Suspension: Disperse a specific amount of the photocatalyst in a known volume of deionized water containing the target compound at a desired concentration.
-
Reaction Conditions: Place the suspension in a photoreactor equipped with a suitable light source (e.g., UV lamp or solar simulator). Maintain a constant temperature and stir the solution to ensure uniform irradiation.
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Initiation of Reaction: Turn on the light source to start the photocatalytic reaction.
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Sampling and Analysis: Collect samples at different time intervals. Filter the samples to remove the catalyst particles. Analyze the filtrate for the residual concentration of this compound using a UV-Vis spectrophotometer or HPLC.
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: Experimental workflow for a typical photocatalytic degradation study.
References
- 1. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]
- 7. A thorough investigation of photo-catalytic degradation of ortho and para-nitro phenols in binary mixtures: new insights into evaluating degradation progress using chemometrics approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethoxy-5-nitrophenol
Welcome to the technical support center for the purification of 2,3-Dimethoxy-5-nitrophenol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems you might encounter during the purification of this compound.
Q1: What are the most common impurities in a crude sample of this compound?
A2: The primary impurities in crude this compound typically arise from the nitration of 2,3-dimethoxyphenol. These can include:
-
Isomeric byproducts: The nitration of 2,3-dimethoxyphenol can lead to the formation of other nitrated isomers, such as 2,3-dimethoxy-4-nitrophenol and 2,3-dimethoxy-6-nitrophenol. The hydroxyl and methoxy groups on the aromatic ring direct the position of the incoming nitro group, and while the 5-position is often favored, other isomers can be formed.
-
Unreacted starting material: Residual 2,3-dimethoxyphenol may remain if the nitration reaction does not go to completion.
-
Di-nitrated products: Under harsh nitration conditions, over-nitration can occur, leading to the formation of dinitrated dimethoxyphenol derivatives.
-
Oxidation products: The starting phenol is susceptible to oxidation, which can result in colored impurities.
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: "Oiling out" is a common issue where the compound separates as a liquid rather than a solid during recrystallization. Here are some troubleshooting steps:
-
Re-dissolve and cool slowly: Reheat the solution to fully dissolve the oil. Then, allow it to cool much more slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Reduce the amount of solvent: If too much solvent was used, the solution may be too dilute for crystallization to occur. Try evaporating some of the solvent and then allowing the solution to cool again.
-
Change the solvent system: The current solvent may not be ideal. Consider using a different solvent or a solvent mixture. For nitrophenols, mixtures of polar and non-polar solvents (e.g., ethanol/water, hexane/ethyl acetate) can be effective.
Q3: I performed a column chromatography, but the separation of isomers is poor. What can I do to improve it?
A3: Poor separation in column chromatography can be due to several factors. Here are some optimization strategies:
-
Optimize the mobile phase: The polarity of the eluent is critical. For separating nitrophenol isomers, a non-polar stationary phase like silica gel is typically used. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] A shallow gradient or isocratic elution with an optimized solvent ratio can improve resolution.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for the components to interact and separate.
-
Load a concentrated sample: The sample should be dissolved in a minimal amount of the initial eluent and loaded onto the column as a narrow band. A broad initial band will lead to broad, overlapping eluted fractions.
-
Control the flow rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
-
Check for column cracking: Ensure the silica gel is packed uniformly and does not run dry, as cracks in the stationary phase will lead to poor separation.
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low recovery is a frequent issue in recrystallization. Consider the following:
-
Use the minimum amount of hot solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will mean that a significant portion of your product remains dissolved even after cooling.
-
Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.
-
Avoid premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose product. Ensure your filtration apparatus is pre-heated.
-
Wash the crystals with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving a significant amount of the product.
Data Presentation
The following table summarizes typical purification methods and expected outcomes for nitrophenols, which can be used as a starting point for optimizing the purification of this compound.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Purity Achieved (%) | Notes |
| Recrystallization | Ethyl Acetate | 68% (for a related compound)[2] | >98% | Effective for removing minor impurities. Proper solvent selection is crucial to maximize yield. |
| Ethanol/Water | Variable | >99% | Good for compounds with moderate polarity. The ratio of ethanol to water needs to be carefully optimized. | |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 70-80% | >99% | Excellent for separating isomeric impurities. The gradient should be optimized for the specific mixture. |
| Silica Gel / Dichloromethane:Hexane | 23-27% (for nitrophenol isomers)[3] | >99% | Effective for separating less polar isomers from more polar ones.[1] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
This protocol is suitable for crude this compound that is mostly pure with minor colored impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethyl acetate until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating this compound from isomeric impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Below is a troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: 2,3-Dimethoxy-5-nitrophenol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dimethoxy-5-nitrophenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the general properties of nitrophenols, the primary factors contributing to the degradation of this compound and its derivatives are exposure to light (photodegradation), elevated temperatures (thermal degradation), and suboptimal pH conditions.[1] The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the methoxy groups can influence its reactivity and degradation pathways.
Q2: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in the color of the compound or solution, the appearance of precipitates, or inconsistent experimental results.[1] It is crucial to monitor for these signs and to use analytical techniques to confirm the compound's integrity.
Q3: How should I properly store this compound and its derivatives?
To minimize degradation during storage, it is recommended to store this compound in a tightly sealed, light-resistant container, in a dry environment, and at a controlled low temperature, typically 2-8°C.[1] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
Q4: What are the likely degradation pathways for this compound?
While specific pathways for this compound are not extensively documented in the provided search results, general degradation pathways for nitrophenols have been studied. These can involve the reduction of the nitro group to an amino group, or hydroxylation of the aromatic ring followed by ring cleavage.[2][3][4][5][6] The presence of methoxy groups may influence the specific intermediates formed.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound and its derivatives.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze a sample of your this compound stock using a suitable analytical method like HPLC to check for the presence of degradation products. Compare the results to a fresh or certified standard if available.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (2-8°C, protected from light, dry environment).
-
Evaluate Experimental Conditions: Assess if any experimental parameters (e.g., high temperature, prolonged exposure to light, extreme pH) could be contributing to degradation.
-
Issue 2: Color Change or Precipitate Formation in Solution
-
Possible Cause: Degradation of the compound or reaction with the solvent or other components in the solution.
-
Troubleshooting Steps:
-
Analyze the Solution: Use techniques like UV-Vis spectroscopy to check for changes in the absorbance spectrum, which can indicate degradation. HPLC or LC-MS can identify degradation products.
-
Test Solvent Stability: Prepare a fresh solution of the compound in the experimental solvent and monitor it over time under controlled conditions (e.g., in the dark at room temperature) to assess stability.
-
Consider pH Effects: Measure the pH of the solution. If it is outside the optimal range for the compound's stability, adjust it accordingly.
-
Quantitative Data on Stability
Due to the limited specific data on this compound, the following tables provide illustrative data based on general knowledge of nitrophenol stability. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Illustrative Thermal Degradation of this compound in Solution (pH 7.4) over 24 hours
| Temperature (°C) | % Degradation (Illustrative) |
| 4 | < 1% |
| 25 (Room Temp) | 2-5% |
| 37 | 5-10% |
| 50 | > 15% |
Table 2: Illustrative Photodegradation of this compound in Solution (pH 7.4) at 25°C
| Exposure Time (hours) | % Degradation (Illustrative) - Ambient Light | % Degradation (Illustrative) - Direct UV Light |
| 1 | < 1% | 10-15% |
| 4 | 1-2% | 30-40% |
| 8 | 2-4% | > 50% |
| 24 | 5-8% | > 80% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of standards of known concentrations.
-
Prepare the mobile phase. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set up the HPLC method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detector wavelength: Determined by the UV-Vis spectrum of the compound (a photodiode array detector is recommended for identifying unknown peaks).
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
-
Inject the standards to create a calibration curve.
-
Inject the samples from the stability study (e.g., from different time points or conditions).
-
Quantify the peak area of this compound and any new peaks that appear over time, which may represent degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dimethoxy-5-nitrophenol
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethoxy-5-nitrophenol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the nitration of 2,3-dimethoxyphenol can stem from several factors. Firstly, the reaction temperature is critical; temperatures above the recommended 0-5°C can lead to the formation of undesired side products and oxidation of the phenol, resulting in a lower yield of the desired product. Secondly, the concentration and rate of addition of the nitrating agent are crucial. A slow, dropwise addition of dilute nitric acid is recommended to control the exothermic reaction and prevent over-nitration or degradation of the starting material. Finally, incomplete reaction due to insufficient reaction time can also result in low yields. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable to ensure the complete consumption of the starting material.
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a complex purification process. How can I improve the selectivity of the reaction?
A2: The formation of multiple products is a common issue in the nitration of substituted phenols due to the directing effects of the hydroxyl and methoxy groups, which are both ortho-, para-directing. In the case of 2,3-dimethoxyphenol, nitration can potentially occur at the 4-, 5-, and 6-positions. To enhance the selectivity for the desired 5-nitro isomer, it is essential to maintain a low reaction temperature (0-5°C) and use a dilute solution of the nitrating agent. This helps to minimize the formation of dinitrated and other isomeric byproducts. Careful control of the stoichiometry of the reactants is also important.
Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. What could be the reason for this?
A3: The formation of a tarry substance is often indicative of oxidation of the phenol starting material or the product. Phenols are susceptible to oxidation, especially under harsh reaction conditions. This can be caused by using a too-concentrated nitrating agent or allowing the reaction temperature to rise uncontrollably. To prevent this, ensure that the reaction is carried out at a low temperature with efficient stirring and that the nitric acid is added slowly. Additionally, ensuring the purity of the starting 2,3-dimethoxyphenol is important, as impurities can catalyze side reactions.
Q4: How can I effectively purify the crude this compound from the reaction mixture?
A4: Purification of the crude product can typically be achieved through recrystallization. A common solvent system for recrystallizing nitrophenols is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Slow cooling should then induce the crystallization of the purified product. Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can also be an effective method for separating the desired isomer from other byproducts.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the nitration of substituted phenols, which can be adapted for the synthesis of this compound.
| Parameter | Recommended Condition |
| Starting Material | 2,3-Dimethoxyphenol |
| Nitrating Agent | Dilute Nitric Acid (e.g., 30-40% in water) |
| Solvent | Dichloromethane or Acetic Acid |
| Reaction Temperature | 0-5°C |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Molar Ratio (Phenol:HNO₃) | 1 : 1 to 1 : 1.2 |
| Typical Yield | 50-70% (highly dependent on conditions) |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound and may require optimization.
Materials:
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2,3-Dimethoxyphenol
-
Dilute Nitric Acid (35% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethoxyphenol (1 equivalent) in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5°C with continuous stirring.
-
Slowly add a pre-cooled solution of dilute nitric acid (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 3:1).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Large-Scale Purification of 2,3-Dimethoxy-5-nitrophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of 2,3-Dimethoxy-5-nitrophenol. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and comparative data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for the large-scale purification of this compound?
A1: The two most effective and scalable methods for purifying crude this compound are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the target purity level. Recrystallization is generally preferred for its simplicity and cost-effectiveness when dealing with relatively low levels of impurities.[1] Flash column chromatography is more suitable for complex mixtures or when very high purity (>99%) is required.[1][2][3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically originate from the synthesis process, which is often the nitration of 2,3-dimethoxyphenol. Potential impurities include:
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Unreacted Starting Material: Residual 2,3-dimethoxyphenol.
-
Isomeric Byproducts: Other nitrated isomers, such as 2,3-Dimethoxy-4-nitrophenol or 2,3-Dimethoxy-6-nitrophenol.
-
Over-nitrated Products: Dinitro- or trinitro- derivatives formed if the reaction conditions are too harsh.[3]
-
Side-reaction Products: Oxidation or degradation products that may contribute to discoloration.
Q3: How do I choose the most appropriate purification technique?
A3: The choice should be based on a preliminary purity assessment (e.g., via TLC or HPLC).
-
Use Recrystallization if the crude product is >90% pure and the impurities have different solubility profiles from the main compound. It is efficient for removing minor, structurally different impurities.[1]
-
Use Flash Column Chromatography if the crude product contains multiple impurities, including isomers with similar polarities to the target compound.[1][2][3] This method offers superior separation for complex mixtures.[2]
Q4: How can the purity of the final product be reliably assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective. Other methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and identify any residual starting materials or isomeric impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals. | 1. The solution is supersaturated, and cooling is too rapid.2. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.2. Consider a preliminary purification step like a solvent wash or column chromatography to remove the bulk of impurities.[1] |
| No crystals form upon cooling. | 1. Too much solvent was used, preventing saturation.2. The compound is highly soluble even in the cold solvent. | 1. Evaporate some of the solvent to concentrate the solution and attempt cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Poor recovery of the purified compound. | 1. Too much solvent was used during dissolution.2. Significant product loss during filtration or washing. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product remains colored after crystallization. | 1. Colored impurities are co-crystallizing with the product.2. Thermal degradation during heating. | 1. Before cooling, add a small amount of activated charcoal to the hot solution, simmer for 5-10 minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.2. Avoid prolonged heating at high temperatures. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | 1. The mobile phase (eluent) is too polar.2. Improper column packing. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound.2. Pack the column using a slurry method to ensure a uniform stationary phase bed.[1] |
| The compound will not elute from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if using a Hexane/Ethyl Acetate system, slowly increase the percentage of Ethyl Acetate. |
| Cracking or channeling of the silica gel bed. | 1. The column was allowed to run dry.2. The silica gel was not packed uniformly. | 1. Always keep the silica bed covered with solvent.2. Repack the column carefully using a well-prepared slurry of silica gel in the initial mobile phase. |
Data Presentation
Table 1: Comparison of Large-Scale Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Yield | 80-95% | 60-85% |
| Achievable Purity | 98-99.5% | >99.5% |
| Scalability | Excellent for multi-kilogram scale | Good, but requires larger columns and more solvent |
| Primary Use Case | Removing small amounts of impurities from a mostly pure product. | Separating complex mixtures, including isomers.[1][2] |
| Cost & Complexity | Lower cost, simpler setup | Higher cost (silica, solvents), more complex |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization
-
Solvent Selection: In a small-scale test, determine a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold. Ethanol, isopropanol, or toluene/heptane mixtures are common starting points for nitrophenols.
-
Dissolution: In a suitably sized reaction vessel equipped with a reflux condenser and mechanical stirrer, add the crude this compound. Add the minimum amount of the chosen solvent to cover the solid.
-
Heating: Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Add more solvent in small portions if needed, ensuring you use the minimum amount required for complete dissolution at reflux.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add 1-2% (w/w) of activated charcoal. Return the mixture to a gentle reflux for 10-15 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated filter funnel containing celite or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for at least one hour.
-
Collection: Collect the formed crystals by filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Large-Scale Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a mobile phase that provides good separation and gives the target compound an Rf value of approximately 0.3. A common system for nitrophenols is a gradient of Ethyl Acetate in Hexane or Dichloromethane.[2][3]
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure or tapping to ensure an even, compact bed. Add a thin layer of sand on top of the silica.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect the eluent in fractions. Monitor the separation by collecting small samples from the eluting liquid and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Decision tree for troubleshooting the "oiling out" issue during recrystallization.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,3-Dimethoxy-5-nitrophenol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2,3-Dimethoxy-5-nitrophenol, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Sandmeyer-type Reaction |
| Starting Material | 2,3-Dimethoxyphenol | 3,4-Dimethoxy-5-nitroaniline |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Diazotization followed by Hydrolysis |
| Reagents | Nitric acid, Sulfuric acid | Sodium nitrite, Sulfuric acid, Water |
| Reaction Steps | One | Two (Diazotization and Hydrolysis) |
| Reported Yield | Moderate to High (Typical for phenol nitration) | Good (Typical for Sandmeyer-type hydroxylation) |
| Key Advantages | Fewer steps, potentially higher atom economy. | Potentially higher regioselectivity, avoids harsh nitrating conditions on the phenol. |
| Key Disadvantages | Risk of over-nitration or side products, requires careful control of reaction conditions. | Requires preparation of the starting aniline, involves potentially unstable diazonium salt intermediate. |
Synthetic Route Diagrams
The following diagrams illustrate the two synthetic pathways to this compound.
Caption: Comparative overview of synthetic routes to this compound.
Experimental Protocols
Route 1: Direct Nitration of 2,3-Dimethoxyphenol
Experimental Workflow:
Caption: Workflow for the direct nitration of 2,3-dimethoxyphenol.
Detailed Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethoxyphenol (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethoxyphenol, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Route 2: Sandmeyer-type Reaction from 3,4-Dimethoxy-5-nitroaniline
This route involves the diazotization of 3,4-dimethoxy-5-nitroaniline followed by the hydrolysis of the resulting diazonium salt to the corresponding phenol. This method is analogous to the well-established Sandmeyer reaction for the conversion of anilines to phenols.
Experimental Workflow:
Caption: Workflow for the Sandmeyer-type synthesis of this compound.
Detailed Protocol:
-
Diazotization: a. In a beaker, add 3,4-dimethoxy-5-nitroaniline (1 equivalent) to a mixture of concentrated sulfuric acid and water, and stir until dissolved. b. Cool the solution to 0-5 °C in an ice bath. c. Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. d. Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Hydrolysis: a. In a separate flask, heat a mixture of water and a small amount of sulfuric acid to boiling. b. Slowly and carefully add the cold diazonium salt solution to the boiling acidic water. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete hydrolysis. d. Cool the reaction mixture to room temperature. e. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Conclusion
Both the direct nitration of 2,3-dimethoxyphenol and the Sandmeyer-type reaction from 3,4-dimethoxy-5-nitroaniline represent viable synthetic pathways to this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and reaction conditions. For a more direct approach, direct nitration is favorable, though it may require careful optimization to control regioselectivity and minimize byproducts. The Sandmeyer-type reaction, while involving more steps, may offer a more controlled and potentially higher-yielding route to the desired product. Researchers should carefully evaluate these factors when selecting a synthetic strategy.
Validating the Structure of 2,3-Dimethoxy-5-nitrophenol Derivatives: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 2,3-Dimethoxy-5-nitrophenol derivatives, employing standard analytical techniques. We present expected spectroscopic data for the target compound and compare it with experimental data from isomeric alternatives to highlight key differentiating features.
The correct identification of this compound is crucial for understanding its chemical properties and potential applications. Its structure, featuring a phenol, two methoxy groups, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will focus on the primary analytical methods for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Structural Validation Workflow
A typical workflow for the structural validation of a synthesized this compound derivative involves a multi-step process. Initially, the crude product is purified, typically by column chromatography or recrystallization. Following purification, a battery of spectroscopic analyses is performed to confirm the compound's identity and purity. The data obtained is then compared with expected values and data from known isomers or related compounds to ensure a definitive structural assignment.
Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and comparative experimental data for this compound and its isomers. The expected values for the target compound are derived from established principles of NMR and MS, considering the electronic effects of the substituents.
¹H NMR Data Comparison
The proton NMR spectrum is highly sensitive to the electronic environment of the protons on the aromatic ring. The substitution pattern of this compound will result in a distinct splitting pattern and chemical shifts for the aromatic protons.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Phenolic Proton (δ, ppm) |
| This compound (Expected) | H-4: ~7.5 (d, J≈3 Hz)H-6: ~7.1 (d, J≈3 Hz) | OCH₃-2: ~3.9OCH₃-3: ~3.8 | ~10-11 |
| 2-Methoxy-5-nitrophenol | H-3: ~7.7 (d, J≈3 Hz)H-4: ~7.3 (dd, J≈9, 3 Hz)H-6: ~7.0 (d, J≈9 Hz) | OCH₃-2: ~3.9 | ~10-11 |
| 4-Nitrophenol | H-2,6: ~8.2 (d, J≈9 Hz)H-3,5: ~6.9 (d, J≈9 Hz) | - | ~10-11 |
¹³C NMR Data Comparison
The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| This compound (Expected) | C-1: ~150C-2: ~145C-3: ~155C-4: ~110C-5: ~140C-6: ~115 | OCH₃-2: ~56OCH₃-3: ~55 |
| 2-Methoxy-5-nitrophenol | C-1: ~155C-2: ~141C-3: ~126C-4: ~116C-5: ~116C-6: ~108 | OCH₃-2: ~56 |
| 4-Nitrophenol | C-1: ~161C-2,6: ~116C-3,5: ~126C-4: ~141 | - |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M-H]⁻ |
| This compound | C₈H₉NO₅ | 199.16 | 198.04 |
| 2-Methoxy-5-nitrophenol | C₇H₇NO₄ | 169.13 | 168.03 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 138.02 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻. Set the mass range to scan from m/z 50 to 500.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Place the sample in the beam path of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the phenol, the C-H stretches of the aromatic ring and methoxy groups, the N-O stretches of the nitro group, and the C=C stretches of the aromatic ring.
By following these protocols and comparing the acquired data with the expected and comparative data presented in this guide, researchers can confidently validate the structure of their synthesized this compound derivatives.
A Comparative Analysis of 2,3-Dimethoxy-5-nitrophenol: Properties and Biological Activities of Substituted Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,3-Dimethoxy-5-nitrophenol and other relevant nitrophenols. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar compounds to provide insights into its potential physicochemical properties and biological activities. This comparative approach, grounded in established structure-activity relationships, serves as a valuable resource for guiding future research and development efforts.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known properties of this compound alongside a selection of other nitrophenols for comparative context.
| Property | This compound | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol | 2,4-Dinitrophenol |
| Molecular Formula | C₈H₉NO₅ | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₄N₂O₅ |
| Molecular Weight ( g/mol ) | 199.16 | 139.11 | 139.11 | 139.11 | 184.11 |
| Melting Point (°C) | Not available | 44-45 | 97 | 113-114 | 112-114 |
| Boiling Point (°C) | Not available | 216 | 194 | 279 | Decomposes |
| pKa | Not available | 7.23 | 8.40 | 7.15 | 4.09 |
| LogP | Not available | 1.79 | 1.38 | 1.91 | 1.54 |
| Appearance | Not available | Light yellow solid | Yellow solid | Colorless to pale yellow solid | Yellow crystalline solid |
Synthesis of Nitrophenols
The synthesis of nitrophenols typically involves the nitration of a phenol or a substituted phenol. The specific reagents and reaction conditions determine the resulting isomer(s).
General Synthesis of Mononitrophenols
A common method for the synthesis of 2-nitrophenol and 4-nitrophenol is the nitration of phenol with dilute nitric acid at room temperature. This reaction yields a mixture of the ortho and para isomers, which can then be separated. The synthesis of 3-nitrophenol is more complex and can be achieved through a multi-step process starting from nitrobenzene or m-nitroaniline.
Plausible Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Comparative Biological Activity
The biological activity of nitrophenols is of significant interest, with research exploring their potential as antimicrobial, antioxidant, and cytotoxic agents. The following sections provide a comparative analysis of these activities based on available data for various nitrophenols.
Cytotoxicity
The cytotoxicity of nitrophenols has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, with lower values indicating greater potency. Dinitrophenols, in particular, are known for their toxicity, primarily through the uncoupling of oxidative phosphorylation.[1]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Nitrophenol | BEAS-2B (human lung) | MTT | ~100 | [2] |
| 3-Nitrophenol | BEAS-2B (human lung) | MTT | ~100 | [2] |
| 4-Nitrophenol | BEAS-2B (human lung) | MTT | ~50 | [2] |
| 2,4-Dinitrophenol | A549 (human lung cancer) | MTT | 441 µg/ml | [3] |
| 2,3-Dinitrophenol | Rat (in vivo) | LD50 (i.p.) | 210 mg/kg | [3] |
| 2,5-Dinitrophenol | Rat (in vivo) | LD50 (i.p.) | 180 mg/kg | [3] |
| 2,6-Dinitrophenol | Rat (in vivo) | LD50 (i.p.) | 40 mg/kg | [3] |
| 3,4-Dinitrophenol | Rat (in vivo) | LD50 (i.p.) | 150 mg/kg | [3] |
Note: Direct comparison of in vitro (IC50) and in vivo (LD50) data should be done with caution.
Antimicrobial Activity
Several nitrophenol derivatives have demonstrated antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC | Reference |
| 2,4-Dinitrophenol | Multidrug-resistant bacteria | Inhibition observed | [4] |
| Amino/nitro substituted 3-arylcoumarins | Staphylococcus aureus | Activity comparable to standards | [2] |
Antioxidant Activity
The antioxidant potential of phenolic compounds is a well-studied area. The presence of electron-donating groups, such as methoxy groups, on the phenol ring can enhance antioxidant activity.[5] While specific data for this compound is unavailable, studies on related methoxyphenols provide valuable insights. The antioxidant activity of 2,4-dinitrophenol has been investigated, with some studies suggesting it may have antioxidant effects under certain conditions by reducing oxidative damage.[6][7]
Structure-Activity Relationships (SAR)
The biological activities of nitrophenols are intrinsically linked to their chemical structure. The number and position of nitro and other substituent groups on the phenol ring significantly influence their properties.
-
Nitro Group: The electron-withdrawing nature of the nitro group is a key determinant of the biological activity of these compounds.[8] The position of the nitro group affects the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule, which in turn influences its interactions with biological targets.[9] For instance, the greater cytotoxicity of 4-nitrophenol compared to 2-nitrophenol highlights the importance of the substitution pattern.[2]
-
Methoxy Group: The presence of electron-donating methoxy groups can modulate the physicochemical and biological properties of phenolic compounds. Methoxy groups can influence the antioxidant activity and may alter the lipophilicity of the molecule, affecting its ability to cross cell membranes.[5]
Based on these principles, it can be hypothesized that the combination of two methoxy groups and a nitro group in this compound would result in a unique profile of biological activity. The electron-donating methoxy groups may enhance its antioxidant potential, while the electron-withdrawing nitro group could contribute to cytotoxic or antimicrobial effects. Experimental validation is necessary to confirm these predictions.
Caption: Key structural features influencing the biological activities of substituted nitrophenols.
Experimental Protocols
To facilitate further research on this compound, detailed protocols for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (and a positive control such as ascorbic acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Mix the test compound solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can then be determined.
Caption: A generalized workflow for in vitro biological activity assessment.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jabonline.in [jabonline.in]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isomeric Variations: A Comparative Analysis of the Potential Biological Activities of 2,3-Dimethoxy-5-nitrophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Isomerism
Isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit distinct pharmacological and toxicological properties. For phenolic compounds, the location of electron-withdrawing groups like the nitro group (-NO₂) and electron-donating groups like the methoxy group (-OCH₃) on the aromatic ring significantly impacts their interaction with biological targets. These interactions can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific mechanism of action.
Projected Biological Activity Profiles of Dimethoxynitrophenol Isomers
Based on structure-activity relationship (SAR) studies of analogous compounds, we can anticipate how the isomeric variations of 2,3-Dimethoxy-5-nitrophenol might influence their biological effects.
Table 1: Projected Biological Activity Comparison of Dimethoxynitrophenol Isomers
| Isomer Name | Potential Cytotoxicity | Potential Antioxidant Activity | Potential Anti-inflammatory Activity | Potential Antimicrobial Activity | Rationale based on Analogous Compounds |
| This compound | Moderate | Low to Moderate | Moderate | Moderate | The meta position of the nitro group to the hydroxyl group may result in moderate electron-withdrawing effects, influencing cytotoxicity. The two methoxy groups may contribute to some antioxidant potential. |
| 2,4-Dimethoxy-5-nitrophenol | High | Low | High | High | The ortho and para positioning of the activating methoxy groups relative to each other, and the ortho position of the nitro group to a methoxy group, could enhance reactivity and biological activity. Studies on nitrochalcones have shown that an ortho-nitro group can lead to high anti-inflammatory effects.[1] |
| 2,5-Dimethoxy-4-nitrophenol | High | Low to Moderate | High | High | The para position of the nitro group to the hydroxyl group strongly withdraws electrons, which can enhance cytotoxicity. The ortho and para directing methoxy groups further influence the electronic properties. |
| 3,4-Dimethoxy-2-nitrophenol | Moderate to High | Moderate | Moderate to High | Moderate to High | The ortho position of the nitro group to the hydroxyl group can lead to intramolecular hydrogen bonding, potentially increasing lipophilicity and cell permeability. This has been observed to enhance the biological activity of some phenolic compounds. |
| 3,5-Dimethoxy-4-nitrophenol | Moderate | Moderate | Moderate | Moderate | The symmetrical arrangement of the methoxy groups and the para position of the nitro group to the hydroxyl group will influence the overall electronic distribution and potential for biological interactions. |
Note: The projected activities are estimations based on published data for structurally related compounds and require experimental validation.
Key Experimental Protocols for Biological Activity Screening
To empirically determine and compare the biological activities of this compound isomers, a series of standardized in vitro assays are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the dimethoxynitrophenol isomers for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the dimethoxynitrophenol isomers in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add a solution of DPPH in methanol to each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
References
A Spectroscopic Comparison of 2,3-Dimethoxy-5-nitrophenol and its Precursor
A detailed analysis of the spectral characteristics of 2,3-Dimethoxy-5-nitrophenol and its synthetic precursor, 2,3-dimethoxyphenol, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their spectroscopic properties, supported by experimental data and methodologies.
The synthesis of this compound, a substituted nitrophenol derivative of interest in various chemical and pharmaceutical research areas, typically proceeds through the nitration of its precursor, 2,3-dimethoxyphenol. The introduction of a nitro group onto the aromatic ring induces significant changes in the molecule's electronic and vibrational properties, which are readily observable through various spectroscopic techniques. This guide outlines the characteristic spectral data for both the precursor and the final product, offering a basis for reaction monitoring and product characterization.
Synthetic Pathway
The logical synthetic route from the precursor to the final product is illustrated below. This pathway forms the basis for the spectroscopic comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,3-dimethoxyphenol and this compound. Please note that experimental data for this compound is limited in the public domain, and as such, some values are predicted or inferred from similar structures.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Hydroxyl Proton (ppm) |
| 2,3-Dimethoxyphenol | ~6.8-7.2 (m) | ~3.9 (s, 6H) | ~5.5 (br s) |
| This compound | ~7.5-8.0 (m) | ~4.0 (s, 6H) | ~10.5 (br s) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) |
| 2,3-Dimethoxyphenol | ~110-150 | ~56 |
| This compound | ~115-160 (C-NO₂ downfield) | ~57 |
Table 3: Infrared (IR) Spectral Data
| Compound | O-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-O (Methoxy) Stretch (cm⁻¹) |
| 2,3-Dimethoxyphenol | ~3400 (broad) | ~3000-3100 | - | - | ~1000-1300 |
| This compound | ~3200-3500 (broad) | ~3000-3100 | ~1520 | ~1340 | ~1000-1300 |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,3-Dimethoxyphenol | 154 | 139 ([M-CH₃]⁺), 111, 96 |
| This compound | 199 | 182 ([M-OH]⁺), 169 ([M-NO]⁺), 153 ([M-NO₂]⁺), 139 |
Table 5: UV-Visible (UV-Vis) Spectral Data (in Methanol)
| Compound | λmax (nm) |
| 2,3-Dimethoxyphenol | ~275 |
| This compound | ~280, ~350 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation : Record the IR spectrum using an FTIR spectrometer.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol). Derivatization may be necessary for polar compounds to improve volatility.
-
Instrumentation : Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions : Set an appropriate temperature program for the GC oven to ensure good separation of the components. The injector and transfer line temperatures should be optimized to prevent sample degradation.
-
MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable m/z range (e.g., 40-500 amu).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Experimental Workflow Visualization
The general workflow for the synthesis and subsequent spectroscopic analysis is depicted in the following diagram.
A Comparative Performance Analysis of 2,3-Dimethoxy-5-nitrophenol in Synthetic Applications
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and purity. This guide provides a comparative overview of the performance of 2,3-Dimethoxy-5-nitrophenol against other relevant nitrophenol derivatives in common reaction systems. Due to the limited specific literature on this compound, this guide draws upon data from structurally related compounds to provide a comprehensive and practical comparison.
Physicochemical Properties and Reactivity Profile
Nitrophenols are a class of organic compounds with wide applications as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. Their reactivity is largely governed by the electron-withdrawing nature of the nitro group and the electron-donating or -withdrawing effects of other substituents on the aromatic ring.
Table 1: Comparison of Physicochemical Properties of Selected Nitrophenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₈H₉NO₅ | 199.16 | 32905-09-2 | Two methoxy groups may increase electron density on the ring, potentially influencing reactivity and solubility.[1] |
| 2-Methoxy-5-nitrophenol | C₇H₇NO₄ | 169.13 | 636-93-1 | A common building block with a single methoxy group, offering a direct comparison for the effect of the second methoxy group.[2] |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 100-02-7 | A widely studied nitrophenol, often used as a model substrate in catalytic reduction reactions. |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 554-84-7 | An isomer of 4-nitrophenol, providing insight into the positional effects of the nitro group on reactivity.[3] |
Performance in Catalytic Reduction Reactions
A primary application of nitrophenols is their reduction to the corresponding aminophenols, which are valuable precursors in pharmaceutical synthesis. The efficiency of this reduction is a critical performance metric. While specific catalytic data for this compound is scarce, we can infer its potential performance by examining studies on related compounds. The reduction of 4-nitrophenol is a benchmark reaction for evaluating catalyst performance.
Table 2: Comparative Catalytic Performance in the Reduction of Nitrophenols
| Catalyst System | Substrate | Reaction Time | Conversion (%) | Apparent Rate Constant (k_app) | Reference |
| Au@[C₄C₁₆Im]Br | 4-Nitrophenol | - | - | 1.10 x 10⁻⁴ s⁻¹ | [4] |
| Au@[C₄C₁₆Im]Br | 2-Nitrophenol | - | - | 7.73 x 10⁻⁵ s⁻¹ | [4] |
| Copper(II) Complex 3 | 4-Nitrophenol | 60 min | 97.5 | 1.7 x 10⁻³ s⁻¹ | [5] |
| NiₓCuᵧ Nanosheets | 4-Nitrophenol | < 5 min | ~100 | - | [6] |
| NiₓCuᵧ Nanosheets | 2-Nitrophenol | < 10 min | ~100 | - | [6] |
| NiₓCuᵧ Nanosheets | 3-Nitrophenol | < 15 min | ~100 | - | [6] |
The data suggests that the position of the nitro group and the presence of other substituents can influence the reaction rate. For this compound, the two electron-donating methoxy groups might increase the electron density at the nitro group, potentially making it slightly less reactive towards reduction compared to 4-nitrophenol under similar conditions. However, these groups could also influence the adsorption of the molecule onto the catalyst surface, a key step in heterogeneous catalysis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the synthesis and purification of nitrophenols, based on established methods for related compounds.
Synthesis of m-Nitrophenols via Diazotization
This general procedure is adaptable for the synthesis of various m-nitrophenols from the corresponding m-nitroanilines.
Protocol 1: Synthesis of 3-Methoxy-5-nitrophenol [7]
-
Diazotization:
-
Dissolve the corresponding m-nitroaniline in a mixture of sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature.
-
Stir for an additional 5-10 minutes after the addition is complete.
-
-
Hydrolysis:
-
Prepare a boiling solution of sulfuric acid and water.
-
Add the diazonium salt solution dropwise to the boiling acid solution.
-
Continue boiling for a few minutes after the addition is complete.
-
-
Isolation and Purification:
-
Pour the hot reaction mixture into a beaker of cold water with vigorous stirring to induce crystallization.
-
Filter the resulting solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from hot hydrochloric acid or by vacuum distillation.
-
Purification of Nitrophenols
Purification is critical to remove byproducts and unreacted starting materials.
Protocol 2: Purification of p-Nitrophenol by Recrystallization [8]
-
Dissolution: Dissolve the crude p-nitrophenol in hot water. The amount of water should be just enough to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizing Synthetic and Experimental Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes.
Caption: General synthesis pathway for m-nitrophenols.
Caption: Experimental workflow for catalytic reduction.
Conclusion
While direct comparative data for this compound is limited, by analyzing the performance of structurally similar compounds, researchers can make informed decisions. The presence of two methoxy groups in this compound is expected to influence its electronic properties and steric profile, which in turn will affect its reactivity in various synthetic transformations. The provided experimental protocols offer a starting point for the synthesis and purification of this and related compounds. Further experimental investigation is warranted to fully elucidate the performance of this compound in different reaction systems and to expand its application in chemical synthesis.
References
- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]
- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 5. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
Comparison Guide: Cross-Reactivity Studies of 2,3-Dimethoxy-5-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of novel 2,3-Dimethoxy-5-nitrophenol derivatives. Due to the nascent stage of research on this specific chemical class, this document presents a hypothetical study based on the known biological activities of structurally related nitrophenol and dimethoxyphenol compounds, which suggest potential interactions with various cellular signaling pathways, including protein kinases. The experimental protocols and data herein are illustrative and intended to serve as a blueprint for conducting such investigations.
Introduction
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group combined with the electron-donating methoxy groups can lead to diverse biological activities.[1][2] Preliminary analysis suggests that derivatives of this scaffold may interact with protein kinases, a class of enzymes frequently targeted in drug discovery. Understanding the selectivity of these compounds is crucial, as off-target effects can lead to toxicity or unexpected side effects.[3] This guide outlines a systematic approach to assessing the cross-reactivity of this compound derivatives against a panel of representative protein kinases.
Data Presentation: Hypothetical Kinase Selectivity Profile
The following table summarizes hypothetical cross-reactivity data for three this compound derivatives against a panel of selected kinases. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity), which is a standard metric for assessing inhibitor potency.[4]
| Derivative | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) | Off-Target Kinase 3 | IC50 (nM) |
| DMNP-A | Kinase X | 15 | Kinase A | >10,000 | Kinase B | 1,250 | Kinase C | 8,500 |
| DMNP-B | Kinase X | 25 | Kinase A | 5,500 | Kinase B | >10,000 | Kinase C | 9,200 |
| DMNP-C | Kinase X | 8 | Kinase A | 850 | Kinase B | 2,100 | Kinase C | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinase selectivity profile of this compound derivatives.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the catalytic activity of kinases by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[5][6][7]
-
Materials:
-
Recombinant human kinases (e.g., Kinase X, Kinase A, Kinase B, Kinase C)
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
This compound derivatives (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the respective kinase, and the specific peptide substrate.
-
Add the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC50 determination.[5]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Competitive Binding Assay
This assay measures the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a kinase.[5][8]
-
Materials:
-
Recombinant human kinases
-
A fluorescent or radiolabeled tracer that binds to the kinase active site
-
This compound derivatives
-
Assay buffer
-
Microplates suitable for fluorescence or radioactivity detection
-
-
Procedure:
-
Add the kinase and the labeled tracer to the wells of a microplate.
-
Add serial dilutions of the test compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the signal (fluorescence or radioactivity) in each well. A decrease in signal indicates displacement of the tracer by the test compound.
-
Calculate the percentage of displacement and determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for Radiometric Kinase Inhibition Assay.
Conclusion
The provided guide outlines a hypothetical yet methodologically sound approach for assessing the cross-reactivity of this compound derivatives. By employing systematic kinase profiling assays, researchers can gain crucial insights into the selectivity of these novel compounds. This information is invaluable for lead optimization, predicting potential off-target effects, and ultimately, for the development of safer and more effective therapeutic agents. The presented data tables, experimental protocols, and workflow diagrams serve as a comprehensive resource for scientists embarking on the characterization of this and other emerging classes of small molecule inhibitors.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
Establishing the Purity of Synthesized 2,3-Dimethoxy-5-nitrophenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount for the validity and reproducibility of experimental results. This guide provides an objective comparison of analytical techniques for establishing the purity of 2,3-Dimethoxy-5-nitrophenol, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is evaluated, with supporting data and detailed experimental protocols. This guide also presents a comparison with structurally similar, commercially available nitrophenolic compounds to provide a broader context for analytical method selection.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using several analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for absolute versus relative purity, the nature of potential impurities, and available instrumentation.
| Technique | Principle | Information Provided | Common Impurities Detected |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purity (% area), retention time, detection of non-volatile impurities. | Starting materials, reaction by-products, isomers, and degradation products. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Purity (% area), mass spectrum for structural confirmation. | Volatile impurities, residual solvents, and by-products from synthesis. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity (wt%), structural confirmation, and quantification of impurities against a certified standard. | A wide range of organic impurities containing NMR-active nuclei. |
Comparative Data for this compound and Alternatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity by HPLC (% Area) | Purity by GC-MS (% Area) | Purity by qNMR (wt%) |
| This compound | 32905-09-2[1] | C₈H₉NO₅ | 199.16[1] | >98% | >98% | ≥95% |
| 2,5-Dimethoxy-4-nitrophenol | Not readily available | C₈H₉NO₅ | 199.16 | >97% | >97% | ≥95% |
| 2-Methoxy-4-nitrophenol | 3251-56-7[2][3] | C₇H₇NO₄ | 169.13 | >98% (GC)[2] | >98% | ≥97% |
Note: The purity values are representative and may vary depending on the synthesis batch and the specific analytical conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds like nitrophenols.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Mobile Phase: A common mobile phase for nitrophenols is a gradient mixture of water (containing 0.1% formic acid) and acetonitrile. A typical gradient could start at 70:30 (water:acetonitrile) and ramp to a higher concentration of acetonitrile over 20-30 minutes. An isocratic mobile phase, such as methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v), can also be effective for separating nitrophenols and their metabolites.[4][5]
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or acetic anhydride)
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of the sample solution to a vial, followed by 100 µL of the derivatizing agent.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
-
Data Analysis: Identify the peak for the derivatized this compound based on its retention time and mass spectrum. The purity is calculated as the area percentage of this peak relative to the total ion chromatogram (TIC) area. The mass spectrum provides structural confirmation. For instance, the mass spectrum of the related compound 2-methoxy-5-nitrophenol shows a molecular ion peak at m/z 169.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard of known high purity (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound and a similar, accurately known mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁ relaxation time).
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (wt%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow for Purity Determination and Application Context
The following diagram illustrates a typical workflow for establishing the purity of a synthesized compound and provides a conceptual signaling pathway for the potential application of nitrophenolates as plant growth regulators. Nitrophenolic compounds have been shown to influence plant growth, potentially by modulating auxin (IAA) activity and enhancing nutrient uptake.[7][8]
Conclusion
The purity of synthesized this compound can be reliably established using a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are excellent for identifying and quantifying a wide range of impurities, providing purity values based on peak area percentages. For absolute purity determination, qNMR is the method of choice, offering high precision and accuracy without the need for an identical reference standard. The selection of the most appropriate method or combination of methods will depend on the specific context of the research and the regulatory requirements. The provided protocols and comparative data serve as a valuable resource for researchers in the development and quality control of this and other related nitrophenolic compounds.
References
- 1. This compound | 32905-09-2 | HBA90509 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological mode of action of a nitrophenolates-based biostimulant: case study [frontiersin.org]
- 8. cotton.org [cotton.org]
Comparative Docking Analysis of Nitrophenol Derivatives as Potential Multi-Target Inhibitors
A detailed guide for researchers and drug development professionals on the in silico evaluation of nitrophenol derivatives against key protein targets.
Quantitative Data Summary
The following table summarizes the docking scores of a series of p-nitrophenyl hydrazone derivatives against three key protein targets implicated in inflammation: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and H+/K+ ATPase. The docking scores, presented in kcal/mol, represent the binding affinity of the ligand to the receptor; more negative values indicate a stronger interaction. For comparison, the docking scores of known inhibitors for each target are also included.
| Compound ID | COX-2 Docking Score (kcal/mol) | 5-LOX Docking Score (kcal/mol) | H+/K+ ATPase Docking Score (kcal/mol) |
| Derivative 1 | -10.2 | -8.5 | -7.9 |
| Derivative 2 | -9.8 | -8.1 | -7.5 |
| Derivative 3 | -11.5 | -9.2 | -8.8 |
| Derivative 4 | -9.5 | -7.9 | -7.2 |
| Derivative 5 | -10.8 | -8.9 | -8.1 |
| Celecoxib (Control) | -12.6 | - | - |
| Zileuton (Control) | - | -9.5 | - |
| Omeprazole (Control) | - | - | -9.1 |
Experimental Protocols
A detailed methodology for the molecular docking studies is provided below. This protocol outlines
Safety Operating Guide
Proper Disposal of 2,3-Dimethoxy-5-nitrophenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethoxy-5-nitrophenol (CAS No. 32905-09-2), a compound requiring careful management due to its hazardous properties.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to the following procedural steps will minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound. Avoid creating dust.
-
Place the solid waste into a suitable, clearly labeled, and sealable container for chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as paper towels, gloves, and weighing boats, should be considered contaminated.
-
Place all contaminated materials in the same designated chemical waste container.
-
-
Unused Product:
-
Do not dispose of unused this compound down the drain or in regular trash.
-
Keep the chemical in its original container if possible, or in a compatible, well-sealed, and clearly labeled waste container.
-
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container away from incompatible materials.
4. Final Disposal:
-
The disposal of this compound must be carried out by a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Provide the waste disposal company with a complete and accurate safety data sheet (SDS) for the chemical.
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Carefully collect the absorbed material and place it into a designated chemical waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dimethoxy-5-nitrophenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dimethoxy-5-nitrophenol. Adherence to these protocols is essential for maintaining a safe laboratory environment. The information is compiled from safety data sheets of structurally similar nitrophenol compounds.
Hazard Summary
This compound is presumed to share hazards with similar nitrophenols. These compounds are generally harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin and serious eye irritation.[1][2][3] It is also important to prevent its release into the environment, as nitrophenols can be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses if there is a risk of splashing.[4][5] |
| Hand | Chemical-Resistant Gloves | Butyl rubber, neoprene, or Viton gloves are recommended for good resistance.[6] Nitrile gloves may be suitable for splash protection but should be inspected for integrity before and during use.[5][6] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5] For potential body splashes, a butyl rubber or neoprene apron is advised.[6] |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls like a fume hood are unavailable or insufficient to control exposure to dust or aerosols.[2][3] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[5] |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
2. Pre-Handling:
-
Before beginning work, ensure all necessary PPE is correctly worn.
-
Inspect gloves for any signs of degradation or puncture before use.[1]
-
Clearly label all containers with the chemical name and hazard information.
3. During Handling:
-
Use appropriate tools for transferring the chemical to minimize dust generation.
-
Do not eat, drink, or smoke in the handling area.[3]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Decontaminate all work surfaces and equipment used in the procedure.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[3] Seek medical attention if irritation persists.[3]
-
In case of eye contact: Immediately rinse eyes cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all contaminated materials, including empty containers, used gloves, and other disposable labware, in a designated and clearly labeled hazardous waste container.[8]
-
The container must be compatible with the waste and kept tightly closed except when adding waste.[8]
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Store waste containers in a designated satellite accumulation area, segregated by chemical compatibility.[8]
3. Waste Disposal:
-
Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1]
-
Complete a hazardous material pickup request form as required by your institution.[8]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. carlroth.com [carlroth.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
